Dexbrompheniramine
Description
This compound maleate is an antihistamine agent that is used for the treatment of allergic conditions, such as hay fever or urticaria.
This compound is an alkylamine derivative with anticholinergic and sedative properties. This compound is a histamine H1-receptor antagonist that competes with histamine for the H1-receptor sites on effector cells in the gastrointestinal tract, blood vessels and respiratory tract. The antagonistic action of this agent blocks the activities of endogenous histamine, which subsequently leads to temporary relief from the negative histamine-mediated symptoms of allergic reaction such as bronchoconstriction, vasodilation, increased capillary permeability and spasmodic contractions of gastrointestinal smooth muscle.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1963 and is indicated for allergic disease and seasonal allergic rhinitis.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3S)-3-(4-bromophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrN2/c1-19(2)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13/h3-9,11,15H,10,12H2,1-2H3/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDIGNSYAACHWNL-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC(C1=CC=C(C=C1)Br)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CC[C@@H](C1=CC=C(C=C1)Br)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8022905 | |
| Record name | Dexbrompheniramine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8022905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Dexbrompheniramine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014549 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.27e-02 g/L | |
| Record name | Dexbrompheniramine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014549 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
132-21-8 | |
| Record name | Dexbrompheniramine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=132-21-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dexbrompheniramine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000132218 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dexbrompheniramine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00405 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Dexbrompheniramine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8022905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dexbrompheniramine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.595 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DEXBROMPHENIRAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75T64B71RP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Dexbrompheniramine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014549 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
113-115 | |
| Record name | Dexbrompheniramine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00405 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Dexbrompheniramine on the H1 Receptor
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Dexbrompheniramine is a first-generation alkylamine antihistamine, representing the pharmacologically active dextrorotatory isomer of brompheniramine.[1] While traditionally classified as a histamine H1 receptor antagonist, its mechanism of action is more accurately defined as inverse agonism . This guide elucidates the molecular interactions of this compound with the H1 receptor, detailing its impact on the receptor's conformational equilibrium and the subsequent attenuation of downstream signaling cascades. We will explore the concept of the H1 receptor's constitutive activity, the defining characteristic that allows for inverse agonism, and detail the downstream consequences of this interaction, particularly on the Gq/11-PLC-NF-κB signaling axis. Furthermore, this document provides detailed protocols for key experimental assays used to characterize such compounds and presents available quantitative data to contextualize the pharmacology of this compound and related antihistamines.
Core Mechanism: Inverse Agonism at the H1 Receptor
The histamine H1 receptor, a member of the G-protein coupled receptor (GPCR) superfamily, is now understood to exist in a dynamic equilibrium between an inactive conformation (R) and a spontaneously active conformation (R*).[2] This ability to adopt an active state and signal in the absence of an agonist is termed constitutive activity .[3][4] This basal signaling is a key factor in the persistent symptoms of chronic allergic inflammation.
Unlike a neutral antagonist, which would only block histamine (agonist) from binding, this compound functions as an inverse agonist.[4] It preferentially binds to and stabilizes the inactive (R) conformation of the H1 receptor.[2] By sequestering the receptor in this inactive state, this compound shifts the conformational equilibrium away from the active (R*) state, thereby reducing the receptor's basal, histamine-independent signaling.[2][5] This reduction in constitutive activity is a critical component of its therapeutic effect, supplementing its ability to competitively block histamine binding.[4][6]
Figure 1: H1 Receptor Two-State Model and Ligand Influence.
Impact on Downstream Signaling Pathways
The H1 receptor primarily couples to the Gq/11 family of G-proteins.[7] Activation of the receptor, either by histamine or through constitutive activity, initiates a well-defined signaling cascade. This compound's inverse agonism effectively dampens this entire pathway.
-
Gq/11 Protein Activation: The active H1 receptor (R*) acts as a guanine nucleotide exchange factor, promoting the exchange of GDP for GTP on the α-subunit of Gq (Gαq), leading to its activation.[7]
-
Phospholipase C (PLC) Stimulation: The activated Gαq-GTP complex stimulates phospholipase C-beta (PLCβ).[7]
-
Second Messenger Generation: PLCβ cleaves the membrane lipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6][7]
-
Calcium Mobilization: IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[7][8]
-
PKC and NF-κB Activation: The combination of increased intracellular Ca2+ and DAG activates Protein Kinase C (PKC).[7] Activated PKC is a key upstream regulator of the nuclear factor-kappa B (NF-κB) signaling pathway.[6][7] NF-κB is a critical transcription factor that promotes the expression of pro-inflammatory cytokines, chemokines, and cell adhesion molecules.[6][9]
By reducing both histamine-induced and constitutive H1 receptor activity, this compound leads to decreased Gq/11 signaling, resulting in reduced PLC activation, lower second messenger generation, and consequently, attenuated NF-κB-mediated inflammatory gene expression.[6]
Figure 2: H1 Receptor Downstream Signaling Pathway.
Quantitative Pharmacological Profile
| Compound | Receptor | Assay Type | Ki (nM) | Reference Cell/Tissue |
| (+)-Chlorpheniramine | Human H1 | Radioligand Binding | 1.2 | DDT1MF-2 Cells |
| Mepyramine | Human H1 | Radioligand Binding | 0.4 | DDT1MF-2 Cells |
| Promethazine | Human H1 | Radioligand Binding | 0.3 | DDT1MF-2 Cells |
Table 1: H1 Receptor Binding Affinities for First-Generation Antihistamines. Data for (+)-chlorpheniramine, a structurally similar alkylamine antihistamine, is included for comparison.[10]
Experimental Protocols
Protocol: H1 Receptor Competitive Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of a test compound like this compound by measuring its ability to compete with a known high-affinity radioligand for binding to the H1 receptor.
Materials:
-
Receptor Source: Membrane preparations from HEK293 cells stably expressing the human H1 receptor.[11]
-
Radioligand: [3H]mepyramine (a selective H1 antagonist).
-
Test Compound: this compound.
-
Non-specific Agent: Mianserin (10 µM) or another unlabeled H1 antagonist in excess.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Filtration: Brandel Cell Harvester or equivalent, with Whatman GF/B or GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine.[3]
-
Detection: Liquid scintillation counter and scintillation cocktail.
Procedure:
-
Membrane Preparation: Prepare cell membrane homogenates from the H1-expressing cell line and determine the total protein concentration using a BCA protein assay.
-
Assay Plate Setup: In a 96-well plate, set up triplicate wells for:
-
Total Binding: Assay buffer + receptor membranes + [3H]mepyramine.
-
Non-specific Binding: Assay buffer + receptor membranes + [3H]mepyramine + excess mianserin.
-
Competition: Assay buffer + receptor membranes + [3H]mepyramine + serial dilutions of this compound.
-
-
Incubation: Add receptor membranes (e.g., 10-20 µg protein/well), the test compound dilutions, and finally the radioligand (at a concentration near its Kd, e.g., 1-3 nM [3H]mepyramine).[3] Incubate the plate for 60-240 minutes at 25-30°C with gentle agitation to reach equilibrium.
-
Harvesting: Terminate the binding reaction by rapid vacuum filtration through the pre-soaked glass fiber filters. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Dry the filters, place them in scintillation vials with cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Figure 3: Experimental Workflow for a Radioligand Binding Assay.
Protocol: Functional Assay for Inverse Agonism (Inositol Phosphate Accumulation)
This protocol measures the ability of this compound to decrease the constitutive (basal) accumulation of inositol phosphates (IPs), a direct downstream product of H1 receptor-Gq-PLC signaling.
Materials:
-
Cell Line: A cell line overexpressing the human H1 receptor to ensure a measurable level of constitutive activity (e.g., HEK293 or CHO-H1 cells).[10]
-
Labeling Agent: [3H]myo-inositol.
-
Stimulation Buffer: HEPES-buffered saline or similar physiological buffer.
-
LiCl Solution: Lithium chloride is used to inhibit inositol monophosphatases, causing IPs to accumulate.
-
Lysis Buffer: e.g., ice-cold formic acid.
-
Purification: Dowex anion-exchange columns.
-
Detection: Liquid scintillation counter.
Procedure:
-
Cell Culture and Labeling: Plate the H1-expressing cells and grow to near confluency. Incubate the cells with [3H]myo-inositol in inositol-free medium for 24-48 hours to allow incorporation into membrane phospholipids (PIP2).[10]
-
Pre-incubation: Wash the labeled cells and pre-incubate them in stimulation buffer containing LiCl (e.g., 10 mM) for 15-30 minutes.
-
Treatment: Treat the cells with:
-
Basal: Buffer only (to measure constitutive activity).
-
Agonist Control: A saturating concentration of histamine (e.g., 100 µM) (to measure maximal stimulation).
-
Inverse Agonist: Increasing concentrations of this compound.
-
-
Incubation: Incubate for 30-60 minutes at 37°C.
-
Lysis and Extraction: Terminate the reaction by aspirating the medium and adding ice-cold lysis buffer. Collect the cell lysates.
-
IP Purification: Neutralize the lysates and apply them to anion-exchange columns. Wash the columns to remove free inositol and then elute the total [3H]inositol phosphates with a high-molarity salt solution (e.g., ammonium formate/formic acid).
-
Counting: Add the eluate to scintillation cocktail and measure radioactivity (DPM).
-
Data Analysis:
-
Normalize the DPM for each condition to a relevant factor (e.g., protein concentration or radioactivity in the lipid fraction).
-
Plot the IP accumulation against the log concentration of this compound.
-
A concentration-dependent decrease in IP accumulation below the basal level demonstrates inverse agonism.
-
Calculate the IC50 for the reduction of basal signaling.
-
Figure 4: Workflow for Inositol Phosphate Accumulation Assay.
Conclusion
The primary mechanism of action of this compound at the histamine H1 receptor is inverse agonism. By preferentially binding to and stabilizing the receptor's inactive conformation, it not only competitively inhibits the action of histamine but also actively suppresses the receptor's constitutive signaling. This dual action attenuates the Gq/11-PLC-NF-κB pathway, providing a robust reduction in the inflammatory signaling that underlies allergic symptoms. The experimental frameworks provided herein represent standard methodologies for quantifying the key pharmacological parameters—receptor affinity and functional inverse agonism—that define the activity of this compound and related compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. pubcompare.ai [pubcompare.ai]
- 3. This compound | C16H19BrN2 | CID 16960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. SMPDB [smpdb.ca]
- 6. Histamine H1 receptor occupancy triggers inositol phosphates and intracellular calcium mobilization in human non-pigmented ciliary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Histamine H1-receptor-mediated inositol phospholipid hydrolysis in DDT1MF-2 cells: agonist and antagonist properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. wd.vghtpe.gov.tw [wd.vghtpe.gov.tw]
Stereoisomerism and Pharmacological Activity of Brompheniramine Enantiomers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Brompheniramine, a first-generation alkylamine antihistamine, is a chiral molecule that exists as a racemic mixture of two enantiomers: dexbrompheniramine ((+)-brompheniramine) and levobrompheniramine ((-)-brompheniramine). It is well-established that the pharmacological activity of brompheniramine resides almost exclusively in the this compound enantiomer, which acts as a potent histamine H1 receptor antagonist with accompanying anticholinergic and sedative effects.[1][2][3][4] This technical guide provides a comprehensive overview of the stereoisomerism of brompheniramine, the differential pharmacological activities of its enantiomers, and the experimental methodologies used to characterize them.
Introduction to Stereoisomerism in Drug Action
Chirality is a fundamental property of many drug molecules, including brompheniramine. Enantiomers, which are non-superimposable mirror images of each other, can exhibit profound differences in their pharmacological and toxicological profiles. This is due to the stereospecific nature of drug-receptor interactions, where one enantiomer (the eutomer) may bind with high affinity to the target receptor, while the other (the distomer) may have low or no affinity, or even interact with different receptors, potentially leading to off-target effects. The development of single-enantiomer drugs from existing racemates, a process known as chiral switching, is a common strategy to improve therapeutic efficacy and safety.[5]
Stereochemistry and Pharmacological Profile of Brompheniramine Enantiomers
Brompheniramine possesses a single chiral center, giving rise to two enantiomers. The dextrorotatory isomer, this compound, is the pharmacologically active component, responsible for the antihistaminic effects of the racemic mixture.[2][3][4] Levorotatory brompheniramine is considered to be pharmacologically insignificant.
Histamine H1 Receptor Antagonism
This compound exerts its primary therapeutic effect by competitively antagonizing the histamine H1 receptor.[1] By binding to H1 receptors on effector cells in the respiratory tract, blood vessels, and gastrointestinal tract, this compound blocks the actions of endogenous histamine, thereby alleviating the symptoms of allergic reactions such as sneezing, rhinorrhea, and pruritus.[1]
Anticholinergic Activity
Sedative Effects
The sedative properties of brompheniramine are a hallmark of its first-generation classification and are attributed to the ability of this compound to cross the blood-brain barrier and antagonize central H1 receptors.[1] This central activity can lead to drowsiness and impaired cognitive and psychomotor function.
Data Presentation: Pharmacological and Pharmacokinetic Properties
While direct comparative studies detailing the binding affinities of both this compound and levobrompheniramine are scarce, the available data for the racemic mixture and the active this compound enantiomer are summarized below.
Table 1: Receptor Binding Affinities of Racemic Brompheniramine and Related Compounds
| Compound | Receptor | Ki (nM) | Source |
| Racemic Brompheniramine | Muscarinic (Bovine Cerebral Cortex) | 1,000 | [7] |
| Racemic Chlorpheniramine | Muscarinic (Bovine Cerebral Cortex) | 210 | [7] |
| Racemic Brompheniramine | Human Muscarinic M1-M5 | No significant subtype discrimination | [8] |
Table 2: Pharmacokinetic Parameters of Racemic Brompheniramine
| Parameter | Value | Source |
| Elimination Half-life | ~25 hours | [2] |
| Metabolism | Hepatic (Cytochrome P450 system) | [2][9] |
| Absorption | Well absorbed after oral administration | [9][10] |
Experimental Protocols
Chiral Separation of Brompheniramine Enantiomers
Methodology: Capillary Electrophoresis
A common method for the separation of brompheniramine enantiomers is capillary electrophoresis (CE) using cyclodextrins as chiral selectors.
-
Principle: The differential inclusion of the enantiomers into the chiral cavity of the cyclodextrin leads to differences in their electrophoretic mobility, allowing for their separation.
-
Exemplary Protocol:
-
Prepare a background electrolyte solution, for instance, a phosphate buffer at a specific pH (e.g., pH 3.50).[11]
-
Add a chiral selector, such as β-cyclodextrin or a derivative like carboxymethyl-β-cyclodextrin, to the buffer.[11]
-
Introduce the racemic brompheniramine sample into the capillary.
-
Apply a high voltage across the capillary.
-
Detect the separated enantiomers as they migrate past a detector, typically a UV detector.
-
Methodology: High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is another effective method for enantiomeric separation.
-
Principle: Utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
-
Exemplary Protocol:
-
Select a suitable chiral column (e.g., a cyclodextrin-based or protein-based column).
-
Prepare a mobile phase, often a mixture of an organic solvent (e.g., methanol) and a buffer.
-
Inject the racemic brompheniramine sample onto the column.
-
Elute the enantiomers under isocratic or gradient conditions.
-
Detect the separated enantiomers using a UV detector.
-
Receptor Binding Assays
Methodology: Radioligand Binding Assay for Histamine H1 Receptor
-
Principle: This assay measures the ability of a test compound (e.g., this compound) to compete with a radiolabeled ligand (e.g., [³H]-mepyramine) for binding to the H1 receptor in a tissue or cell membrane preparation.
-
Exemplary Protocol:
-
Prepare membrane homogenates from a source rich in H1 receptors (e.g., guinea pig cerebellum or cells transfected with the human H1 receptor).
-
Incubate the membrane preparation with a fixed concentration of the radioligand in the presence of varying concentrations of the unlabeled test compound.
-
Separate the bound from the free radioligand by rapid filtration.
-
Quantify the radioactivity of the filter-bound complex using liquid scintillation counting.
-
Calculate the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and subsequently the Ki (inhibition constant) using the Cheng-Prusoff equation.
-
Methodology: Radioligand Binding Assay for Muscarinic Receptors
-
Principle: Similar to the H1 receptor binding assay, this method assesses the affinity of a compound for muscarinic receptors using a radiolabeled antagonist (e.g., [³H]-quinuclidinyl benzilate or [³H]-N-methylscopolamine).
-
Exemplary Protocol:
-
Prepare membrane homogenates from a tissue expressing muscarinic receptors (e.g., bovine cerebral cortex).[7]
-
Follow a similar incubation, filtration, and quantification procedure as described for the H1 receptor binding assay.
-
To determine subtype selectivity, competition experiments can be performed using cell lines individually expressing each of the five muscarinic receptor subtypes (M1-M5).[8]
-
Signaling Pathways
Histamine H1 Receptor Signaling
Antagonism of the H1 receptor by this compound blocks the downstream signaling cascade initiated by histamine. The H1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gq/11.
Caption: Histamine H1 Receptor Signaling Pathway and its Antagonism by this compound.
Anticholinergic (Muscarinic) Signaling
This compound's anticholinergic effects stem from its antagonism of muscarinic acetylcholine receptors. The diagram below illustrates a generalized muscarinic signaling pathway that can be blocked by brompheniramine.
Caption: Generalized Muscarinic Receptor Signaling Pathway and its Antagonism.
Experimental Workflow: From Racemate to Pharmacological Characterization
The logical flow for investigating the stereoselective pharmacology of brompheniramine is outlined below.
Caption: Workflow for Stereoselective Pharmacological Evaluation of Brompheniramine.
Conclusion
The therapeutic utility of brompheniramine is derived from the pharmacological actions of its dextrorotatory enantiomer, this compound. This isomer is a potent histamine H1 receptor antagonist, which also possesses significant anticholinergic and sedative properties characteristic of first-generation antihistamines. The levorotatory enantiomer is considered pharmacologically inactive. A thorough understanding of the stereoselective pharmacology of brompheniramine is essential for optimizing its clinical use and for the development of future antihistaminic agents with improved therapeutic indices. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation of chiral drugs in pharmacology and drug discovery.
References
- 1. This compound | C16H19BrN2 | CID 16960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Brompheniramine - Wikipedia [en.wikipedia.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. brompheniramine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Chiral switch - Wikipedia [en.wikipedia.org]
- 6. mims.com [mims.com]
- 7. Antimuscarinic effects of antihistamines: quantitative evaluation by receptor-binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Affinities of brompheniramine, chlorpheniramine, and terfenadine at the five human muscarinic cholinergic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. academic.oup.com [academic.oup.com]
Dexbrompheniramine: An In-Depth Analysis of its Anticholinergic Properties and Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dexbrompheniramine is the pharmacologically active dextrorotatory enantiomer of brompheniramine, a first-generation alkylamine antihistamine.[1] Beyond its primary activity as a histamine H1 receptor antagonist, this compound is known to exhibit significant anticholinergic properties, which contribute to both its therapeutic effects and its side-effect profile.[2] This technical guide provides a comprehensive overview of the anticholinergic characteristics of this compound, with a focus on its binding affinity for muscarinic acetylcholine receptors. This document is intended to serve as a resource for researchers and professionals in drug development, offering detailed data, experimental methodologies, and visual representations of the underlying molecular mechanisms.
Quantitative Receptor Binding and Functional Data
Table 1: Muscarinic Receptor Binding Affinities of Racemic Brompheniramine
| Receptor Subtype | Mean pKi (± SEM) |
| M1 | 6.2 ± 0.1 |
| M2 | 6.3 ± 0.1 |
| M3 | 6.4 ± 0.1 |
| M4 | 6.3 ± 0.1 |
| M5 | 6.3 ± 0.1 |
Data from a study evaluating the affinities of various antihistamines at the five human muscarinic cholinergic receptor subtypes using Chinese Hamster Ovary (CHO) cells stably transfected with the individual subtypes.[1] The pKi value is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.
Note: The data presented is for racemic brompheniramine. This compound is the active enantiomer. Studies have shown that for many chiral muscarinic antagonists, the stereoselectivity of their interaction with muscarinic receptors can be subtype-dependent.[3] However, the available data for brompheniramine suggests a lack of significant selectivity across the five muscarinic receptor subtypes.[1]
Table 2: Functional Anticholinergic Potency of Racemic Brompheniramine
| Compound | ED50 (μM) |
| Brompheniramine | 4.10 |
| Atropine (Reference) | 0.25 |
Data from an in vitro study on human nasal mucosal glandular secretion stimulated by the cholinergic agonist methacholine.[4][5] The ED50 represents the effective dose required to reduce the methacholine-induced secretion by 50%.
Muscarinic Receptor Signaling and Antagonism by this compound
Muscarinic acetylcholine receptors are G-protein coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. They are classified into five subtypes (M1-M5), which couple to different intracellular signaling pathways. M1, M3, and M5 receptors primarily couple to Gq/11 proteins, while M2 and M4 receptors couple to Gi/o proteins. This compound, as a competitive antagonist, binds to these receptors without activating them, thereby blocking the binding of acetylcholine and inhibiting downstream signaling.
Caption: Muscarinic receptor signaling pathways and their inhibition by this compound.
Experimental Protocols
Radioligand Competition Binding Assay for Muscarinic Receptor Affinity
This protocol outlines a standard in vitro method to determine the binding affinity (Ki) of a test compound, such as this compound, for muscarinic acetylcholine receptors.
1. Materials and Reagents:
-
Cell Membranes: Membranes prepared from CHO cells stably expressing one of the five human muscarinic receptor subtypes (M1-M5).
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic receptor antagonist.
-
Test Compound: this compound maleate.
-
Non-specific Binding Control: Atropine (1 µM).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
96-well microplates.
-
Glass fiber filters (GF/B or GF/C).
-
Cell harvester.
-
Scintillation counter.
2. Experimental Procedure:
-
Membrane Preparation:
-
Thaw the frozen cell membranes expressing the target muscarinic receptor subtype on ice.
-
Homogenize the membranes in assay buffer using a suitable homogenizer.
-
Determine the protein concentration of the membrane suspension using a standard protein assay (e.g., Bradford or BCA).
-
Dilute the membrane suspension in assay buffer to the desired final concentration (typically 20-40 µg of protein per well).
-
-
Assay Setup:
-
Prepare serial dilutions of the test compound (this compound) in assay buffer. A typical concentration range would be from 10⁻¹⁰ M to 10⁻⁴ M.
-
In a 96-well microplate, add the following to each well in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of [³H]-NMS (at a concentration near its Kd, e.g., 0.5 nM), and 100 µL of the membrane suspension.
-
Non-specific Binding: 50 µL of atropine (1 µM final concentration), 50 µL of [³H]-NMS, and 100 µL of the membrane suspension.
-
Competition Binding: 50 µL of each dilution of the test compound, 50 µL of [³H]-NMS, and 100 µL of the membrane suspension.
-
-
-
Incubation:
-
Incubate the microplate at room temperature (or 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes) with gentle agitation.
-
-
Filtration and Washing:
-
Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester.
-
Wash the filters three to five times with ice-cold wash buffer to remove unbound radioligand.
-
-
Radioactivity Measurement:
-
Dry the filters completely.
-
Place each filter in a scintillation vial, add scintillation cocktail, and allow to equilibrate.
-
Measure the radioactivity (in counts per minute, CPM) of each filter using a scintillation counter.
-
3. Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Generate Competition Curve: Plot the percentage of specific binding of [³H]-NMS as a function of the logarithm of the test compound concentration.
-
Determine IC50: Use a non-linear regression analysis (e.g., sigmoidal dose-response curve fit) to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [L]/Kd)
-
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor (determined from a separate saturation binding experiment).
-
-
Caption: Experimental workflow for a radioligand competition binding assay.
Conclusion
This compound exhibits clear anticholinergic properties through its antagonism of muscarinic acetylcholine receptors. Quantitative data from studies on racemic brompheniramine indicate a moderate binding affinity for all five human muscarinic receptor subtypes, with no significant selectivity among them. Functional assays further confirm its anticholinergic potency. The blockade of muscarinic receptor signaling pathways, particularly the Gq-coupled and Gi-coupled cascades, underlies the physiological effects associated with this compound's anticholinergic activity. The provided experimental protocol for a radioligand competition binding assay offers a robust methodology for further characterizing the muscarinic receptor affinity of this compound and other novel compounds. This comprehensive understanding is crucial for the rational design and development of new drugs with optimized efficacy and side-effect profiles.
References
- 1. Affinities of brompheniramine, chlorpheniramine, and terfenadine at the five human muscarinic cholinergic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. brompheniramine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Stereoselectivity of the interaction of muscarinic antagonists with their receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticholinergic properties of brompheniramine, chlorpheniramine, and atropine in human nasal mucosa in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
In Vitro Characterization of Dexbrompheniramine's H1-Antihistamine Action: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dexbrompheniramine, the pharmacologically active dextrorotatory isomer of brompheniramine, is a first-generation alkylamine antihistamine.[1][2] Its therapeutic efficacy in allergic conditions such as hay fever and urticaria stems from its action as a potent antagonist at the histamine H1 receptor.[1][2] This technical guide provides an in-depth overview of the in vitro characterization of this compound, focusing on its binding affinity, functional antagonism, and its impact on H1 receptor-mediated signaling pathways. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts in the field of antihistamines.
Introduction
Histamine, a key mediator in allergic and inflammatory responses, exerts its effects through interaction with four distinct G protein-coupled receptors (GPCRs), designated H1 to H4. The histamine H1 receptor is primarily responsible for the classic symptoms of allergy, including smooth muscle contraction, increased vascular permeability, and pruritus. This compound competitively binds to the H1-receptor, blocking the action of endogenous histamine and providing temporary relief from these symptoms.[3] As a first-generation antihistamine, it is also known to cross the blood-brain barrier, which can lead to central nervous system effects such as sedation. A thorough in vitro characterization is essential to understand its pharmacological profile, including its potency and mechanism of action at the molecular level.
H1 Receptor Binding Affinity of this compound
The binding affinity of this compound to the H1 receptor is a primary determinant of its potency. This is typically quantified using radioligand binding assays, which measure the displacement of a radiolabeled ligand from the receptor by the unlabeled drug.
Quantitative Data: Binding Affinity
| Compound | Radioligand | Cell Line/Tissue | Ki (nM) | Reference |
| Chlorpheniramine | [3H]mepyramine | Not Specified | 2.25 x 10³ | [4] |
Note: A lower Ki value indicates a higher binding affinity. The provided data for chlorpheniramine is from a cell membrane chromatography study and may differ from values obtained through traditional radioligand binding assays. Further studies are required to determine the precise Ki value for this compound.
Functional Antagonism of Histamine-Mediated Responses
This compound functions as a competitive antagonist or an inverse agonist at the H1 receptor, inhibiting histamine-induced downstream signaling.[3][5] This functional antagonism can be characterized through various in vitro assays that measure the cellular response to histamine, such as intracellular calcium mobilization.
Quantitative Data: Functional Antagonism
Studies on (+)-brompheniramine (this compound) have shown that it produces 'atypical' Schild plots in functional assays, with slopes generally less than unity.[6] This suggests a complex interaction with the H1 receptor that may not follow the principles of simple competitive antagonism. A standard Schild analysis is used to determine the pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's concentration-response curve.
| Parameter | Value | Tissue | Reference |
| Schild Plot Slope | < 1 | Rabbit Thoracic Aorta | [6] |
Note: An atypical Schild plot can indicate mechanisms such as insurmountable antagonism, interactions with multiple receptor states, or allosteric effects.
H1 Receptor Signaling Pathway
The histamine H1 receptor primarily couples to the Gq/11 family of G proteins. Activation of the H1 receptor by histamine initiates a signaling cascade that leads to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The increase in intracellular Ca2+ and the activation of protein kinase C (PKC) by DAG lead to various cellular responses associated with allergic inflammation. This compound, by blocking the initial binding of histamine to the H1 receptor, prevents the initiation of this signaling cascade.
Signaling Pathway Diagram
Caption: H1 Receptor Signaling Pathway and this compound's Point of Action.
Experimental Protocols
Radioligand Binding Assay (Competitive)
This protocol outlines a general method for determining the binding affinity (Ki) of this compound for the H1 receptor using a competitive radioligand binding assay.
Experimental Workflow
Caption: Workflow for a Competitive Radioligand Binding Assay.
Materials:
-
Cell membranes expressing the human H1 receptor (e.g., from CHO or HEK293 cells)
-
[3H]Pyrilamine (radioligand)
-
This compound maleate
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize cells expressing the H1 receptor and prepare a membrane fraction through centrifugation. Resuspend the membrane pellet in assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
A fixed concentration of [3H]Pyrilamine (typically at or below its Kd).
-
Varying concentrations of this compound.
-
For total binding, add assay buffer instead of this compound.
-
For non-specific binding, add a high concentration of a known H1 antagonist (e.g., Mepyramine).
-
Add the cell membrane preparation to initiate the binding reaction.
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Intracellular Calcium Mobilization Assay
This protocol describes a method to assess the functional antagonism of this compound on histamine-induced calcium release in cells expressing the H1 receptor.
Experimental Workflow
Caption: Workflow for an Intracellular Calcium Mobilization Assay.
Materials:
-
Cells stably expressing the human H1 receptor (e.g., CHO-H1 or HEK293-H1)
-
Cell culture medium
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
This compound maleate
-
Histamine
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Fluorescence plate reader (e.g., FLIPR or FlexStation)
Procedure:
-
Cell Plating: Seed the H1 receptor-expressing cells into a 96-well black-walled, clear-bottom plate and culture until they form a confluent monolayer.
-
Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions. This typically involves incubation for 30-60 minutes at 37°C.
-
Pre-incubation with Antagonist: Wash the cells with assay buffer and then pre-incubate them with varying concentrations of this compound or buffer (for control) for a defined period (e.g., 15-30 minutes).
-
Stimulation and Measurement: Place the plate in a fluorescence plate reader. Add a fixed concentration of histamine to all wells to stimulate the H1 receptors. Immediately begin measuring the fluorescence intensity over time to monitor the change in intracellular calcium concentration.
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Plot the peak response against the logarithm of the this compound concentration to generate an inhibition curve.
-
Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the histamine-induced calcium response.
-
Conclusion
This technical guide has provided a comprehensive overview of the in vitro characterization of this compound's action as an H1-antihistamine. The methodologies for assessing receptor binding affinity and functional antagonism have been detailed, along with an illustration of the underlying H1 receptor signaling pathway. While specific quantitative data for this compound remains to be fully elucidated in publicly accessible literature, the provided protocols and workflows offer a robust framework for researchers to conduct these critical in vitro studies. Further investigation into the atypical Schild plot characteristics of this compound will be valuable in fully understanding its complex interaction with the H1 receptor. This knowledge is crucial for the rational design and development of future antihistaminic agents with improved efficacy and safety profiles.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C16H19BrN2 | CID 16960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Interactions between histamine H1 receptor and its antagonists by using cell membrane chromatography method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 6. Atypical Schild plots with histamine H1 receptor agonists and antagonists in the rabbit aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Synthesis and Structural Elucidation of Dexbrompheniramine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical synthesis and structural elucidation of dexbrompheniramine, the pharmacologically active S-(+)-enantiomer of brompheniramine. The document details the synthetic pathway to racemic brompheniramine, followed by its chiral resolution to yield this compound. Furthermore, it outlines the analytical techniques employed for the structural characterization of the final compound. This guide is intended to serve as a valuable resource for researchers and professionals involved in the development and analysis of antihistaminic compounds.
Chemical Synthesis
The synthesis of this compound is a two-stage process. First, racemic brompheniramine is synthesized, which is then resolved to isolate the desired dextrorotatory enantiomer.
Synthesis of Racemic Brompheniramine
The synthesis of racemic brompheniramine, chemically known as 3-(4-bromophenyl)-N,N-dimethyl-3-(pyridin-2-yl)propan-1-amine, is analogous to the synthesis of its chlorinated counterpart, chlorpheniramine. The key steps involve the formation of a 2-substituted pyridine intermediate followed by alkylation to introduce the dimethylaminopropyl side chain.
1.1.1. Synthesis of 2-(4-Bromobenzyl)pyridine
The precursor, 2-(4-bromobenzyl)pyridine, can be synthesized via the alkylation of a picolyl anion. This involves the deprotonation of 2-picoline (2-methylpyridine) with a strong base, such as n-butyllithium (n-BuLi), to form a nucleophilic carbanion. This anion is then reacted with 4-bromobenzyl bromide to yield 2-(4-bromobenzyl)pyridine.
Experimental Protocol: Synthesis of 2-(4-Bromobenzyl)pyridine
-
Materials: 2-picoline, n-butyllithium (n-BuLi) in hexanes, 4-bromobenzyl bromide, anhydrous tetrahydrofuran (THF), diethyl ether, saturated aqueous sodium bicarbonate, brine, anhydrous magnesium sulfate.
-
Procedure:
-
A solution of 2-picoline in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
An equimolar amount of n-BuLi in hexanes is added dropwise, maintaining the temperature at -78 °C. The solution typically turns deep red, indicating the formation of the picolyl anion.
-
A solution of 4-bromobenzyl bromide in anhydrous THF is then added slowly to the reaction mixture.
-
The reaction is allowed to warm to room temperature and stirred for several hours until completion (monitored by TLC).
-
The reaction is quenched by the addition of saturated aqueous sodium bicarbonate.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford 2-(4-bromobenzyl)pyridine.
-
1.1.2. Alkylation of 2-(4-Bromobenzyl)pyridine
The final step in the synthesis of racemic brompheniramine is the alkylation of 2-(4-bromobenzyl)pyridine with 2-dimethylaminoethyl chloride. This reaction is typically carried out in the presence of a strong base, such as sodium amide (NaNH₂), in a suitable solvent like liquid ammonia or toluene.
Experimental Protocol: Synthesis of Racemic Brompheniramine
-
Materials: 2-(4-bromobenzyl)pyridine, sodium amide (NaNH₂), 2-dimethylaminoethyl chloride, anhydrous toluene, ammonium chloride solution, diethyl ether, anhydrous sodium sulfate.
-
Procedure:
-
A suspension of sodium amide in anhydrous toluene is prepared in a reaction vessel equipped with a stirrer and a reflux condenser under an inert atmosphere.
-
A solution of 2-(4-bromobenzyl)pyridine in anhydrous toluene is added dropwise to the sodium amide suspension.
-
The mixture is heated to reflux for a few hours to ensure the formation of the corresponding anion.
-
A solution of 2-dimethylaminoethyl chloride in anhydrous toluene is then added slowly to the reaction mixture.
-
The reaction is refluxed for several more hours until completion.
-
After cooling to room temperature, the reaction is carefully quenched with a saturated aqueous solution of ammonium chloride.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic extracts are dried over anhydrous sodium sulfate and concentrated in vacuo to yield crude racemic brompheniramine.
-
The crude product can be purified by vacuum distillation.
-
Resolution of Racemic Brompheniramine
The separation of the racemic mixture of brompheniramine into its enantiomers is achieved by classical resolution using a chiral resolving agent. This process involves the formation of diastereomeric salts, which have different physical properties and can be separated by fractional crystallization.
1.2.1. Resolution using d-phenylsuccinic acid
One established method for the resolution of racemic brompheniramine is the use of d-phenylsuccinic acid.[1]
Experimental Protocol: Resolution with d-phenylsuccinic acid
-
Materials: Racemic 3-(2-pyridyl)-3-p-bromophenyl-N,N-dimethylpropylamine, d-phenylsuccinic acid, absolute ethanol, diethyl ether, aqueous potassium carbonate.
-
Procedure:
-
Racemic brompheniramine and d-phenylsuccinic acid are dissolved in absolute ethanol.[1]
-
The solution is allowed to stand at room temperature to effect crystallization of the diastereomeric salt.[1]
-
The crystals of d-3-(2-pyridyl)-3-p-bromophenyl-N,N-dimethylpropylamine-d-phenylsuccinate are collected by filtration and washed with absolute ethanol.[1]
-
The salt is recrystallized multiple times from 80% ethanol to achieve high optical purity.[1]
-
The purified diastereomeric salt is then treated with diethyl ether and aqueous potassium carbonate to liberate the free base, this compound.[1]
-
The organic layer is separated, dried, and the solvent is evaporated to yield this compound.
-
Quantitative Data for Resolution with d-phenylsuccinic acid
| Parameter | Value | Reference |
| Melting Point of Diastereomeric Salt | 152-154°C | [1] |
| Specific Rotation [α]D²⁵ of Salt | +91° (c=1% in dimethylformamide) | [1] |
| Specific Rotation [α]D²⁵ of Free Base | +42.7° (c=1% in dimethylformamide) | [1] |
1.2.2. Formation of this compound Maleate
For pharmaceutical use, this compound is often converted to its maleate salt.
Experimental Protocol: Preparation of this compound Maleate
-
Materials: this compound free base, maleic acid, ethyl acetate.
-
Procedure:
-
The free base of this compound is dissolved in ethyl acetate.
-
A solution of maleic acid in ethyl acetate is added to the this compound solution.
-
The mixture is stirred, and the precipitated this compound maleate is collected by filtration, washed with ethyl acetate, and dried.
-
Structural Elucidation
The structural elucidation of this compound involves a combination of spectroscopic techniques to confirm its molecular structure, stereochemistry, and purity.
Spectroscopic Analysis
2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Data for this compound Maleate (based on Dexchlorpheniramine Maleate data)
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic-H (pyridyl) | ~8.5 | d |
| Aromatic-H (pyridyl) | ~7.6 | t |
| Aromatic-H (bromophenyl) | ~7.4 | d |
| Aromatic-H (pyridyl) | ~7.2 | d |
| Aromatic-H (bromophenyl) | ~7.1 | d |
| Aromatic-H (pyridyl) | ~7.1 | t |
| Maleate-H | ~6.2 | s |
| CH (benzylic) | ~4.2 | t |
| CH₂ (adjacent to N) | ~3.2 | m |
| N(CH₃)₂ | ~2.8 | s |
| CH₂ | ~2.5 | m |
2.1.2. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, further confirming its structure.
Experimental Data: Mass Spectrometry of this compound
| Technique | Key Fragments (m/z) | Database |
| GC-MS | 247, 249, 164 | NIST |
| LC-ESI-qTof-MS/MS | 246.9999, 167.0739 | HMDB |
The presence of isotopic peaks at m/z 247 and 249 is characteristic of a bromine-containing fragment.
2.1.3. X-ray Crystallography
Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of a molecule. However, as of the compilation of this guide, no publicly available crystal structure data for this compound or its salts could be located. The crystal structure of the analogous dexchlorpheniramine maleate has been reported and shows extensive hydrogen bonding networks.[2]
Visualizations
Chemical Synthesis Workflow
Caption: Chemical synthesis workflow for this compound Maleate.
Structural Elucidation Process
Caption: Process flow for the structural elucidation of this compound.
References
Dexbrompheniramine Metabolism: A Technical Guide to N-Demethylated Metabolites
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dexbrompheniramine, the pharmacologically active dextrorotatory isomer of brompheniramine, is a first-generation antihistamine. Like many xenobiotics, it undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 (CYP) enzyme system. A key metabolic pathway for this compound is N-demethylation, resulting in the formation of active and inactive metabolites. This technical guide provides a comprehensive overview of this compound metabolism with a specific focus on its N-demethylated metabolites. It includes a proposed metabolic pathway, detailed experimental protocols for the identification and quantification of these metabolites, and quantitative data extrapolated from studies on the racemic parent compound, brompheniramine.
Introduction
This compound is an alkylamine-class antihistamine that competitively antagonizes histamine H1 receptors, providing relief from allergic symptoms.[1] Its therapeutic efficacy and potential for drug-drug interactions are influenced by its metabolic fate. The primary route of metabolism for this compound is hepatic, involving the cytochrome P-450 system.[2][3] This guide delves into the N-demethylation pathway, a critical step in the biotransformation of this compound, leading to the formation of mono-desmethyl-dexbrompheniramine and di-desmethyl-dexbrompheniramine. Understanding the formation and clearance of these metabolites is crucial for comprehensive pharmacokinetic and pharmacodynamic characterization, as well as for assessing the potential for drug-drug interactions.
Metabolic Pathway
The metabolism of this compound primarily involves sequential N-demethylation. This process is catalyzed by cytochrome P450 enzymes, with evidence from structurally similar compounds suggesting the involvement of the CYP2D6 isoform.[4] The proposed metabolic cascade is as follows:
-
This compound is first N-demethylated to form mono-desmethyl-dexbrompheniramine .
-
Mono-desmethyl-dexbrompheniramine can be further N-demethylated to yield di-desmethyl-dexbrompheniramine .
Studies on the racemic mixture, brompheniramine, have shown that N-demethylation is a significant metabolic route.[3] One study utilizing the fungus Cunninghamella elegans, a model system known to mimic mammalian drug metabolism, found that brompheniramine was metabolized to both N-oxide and N-demethylated metabolites, with the mono-N-demethylated form being the most abundant.[3]
References
- 1. Determination of chlorpheniramine in human plasma by HPLC-ESI-MS/MS: application to a dexchlorpheniramine comparative bioavailability study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. repository.msa.edu.eg [repository.msa.edu.eg]
- 3. Fungal transformations of antihistamines: metabolism of brompheniramine, chlorpheniramine, and pheniramine to N-oxide and N-demethylated metabolites by the fungus Cunninghamella elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The roles of CYP2D6 and stereoselectivity in the clinical pharmacokinetics of chlorpheniramine - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacological Profile of Dexbrompheniramine Versus First-Generation Antihistamines: A Technical Guide
Abstract
This technical guide provides an in-depth comparative analysis of the pharmacological profile of dexbrompheniramine and other prominent first-generation histamine H₁ receptor antagonists (antihistamines), such as diphenhydramine and chlorpheniramine. First-generation antihistamines are characterized by their ability to cross the blood-brain barrier, leading to sedative effects, and their variable affinity for other receptors, notably muscarinic cholinergic receptors, which results in anticholinergic side effects.[1][2] this compound, the pharmacologically active (S)-(+)-enantiomer of brompheniramine, is a potent H₁-antihistamine of the alkylamine class.[3] This document delineates the pharmacodynamic and pharmacokinetic properties, receptor binding affinities, key signaling pathways, and established experimental protocols relevant to the evaluation of these compounds. All quantitative data are presented in comparative tables, and critical biological and experimental processes are visualized using high-contrast diagrams to facilitate comprehension and further research.
Pharmacodynamics: Receptor Interaction and Mechanism of Action
First-generation H₁-antihistamines act as inverse agonists, not as simple competitive antagonists.[1][4] They bind to the H₁ receptor, stabilizing it in its inactive conformation, thereby shifting the equilibrium away from the active state and reducing receptor activity even in the absence of histamine.[1] This mechanism effectively blocks the actions of endogenously released histamine on effector cells in the respiratory tract, gastrointestinal tract, and blood vessels, providing temporary relief from allergy symptoms.[3]
A critical differentiator among first-generation antihistamines is their receptor selectivity. Besides their primary target, the H₁ receptor, many exhibit significant affinity for muscarinic acetylcholine receptors, leading to anticholinergic effects like dry mouth, urinary retention, and blurred vision.[5][6] this compound and its racemate, brompheniramine, are part of the alkylamine derivative class, which also includes chlorpheniramine, and are noted for their potent antihistaminic activity.[3]
Comparative Receptor Binding Affinities
The relative potency and side-effect profile of first-generation antihistamines can be quantitatively assessed by comparing their binding affinities (expressed as Kᵢ values, the inhibition constant) for histamine H₁ and muscarinic receptors. A lower Kᵢ value indicates a higher binding affinity.
| Compound | Class | Histamine H₁ Receptor Affinity (pA₂) | Muscarinic Receptor Affinity (Kᵢ, nM) |
| This compound | Alkylamine | 9.3 | Data Not Widely Available |
| Chlorpheniramine | Alkylamine | 9.1 | 1,900 |
| Diphenhydramine | Ethanolamine | 7.9 | 280 |
| Promethazine | Phenothiazine | Not Specified | 23 |
| Hydroxyzine | Piperazine | Not Specified | 3,800 |
| Table 1: Comparative Receptor Affinities of First-Generation Antihistamines. Lower Kᵢ values signify higher affinity for muscarinic receptors and greater potential for anticholinergic side effects. Higher pA₂ values indicate greater H₁ receptor antagonist potency. Data sourced from multiple studies.[7][8][9] |
Histamine H₁ Receptor Signaling Pathway
The histamine H₁ receptor is a G-protein-coupled receptor (GPCR) linked to the Gαq subunit.[10] Its activation initiates an intracellular signaling cascade that mediates inflammatory and allergic responses. First-generation antihistamines block this pathway by preventing the receptor from assuming its active conformation.
Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion
The clinical utility and side-effect profile of first-generation antihistamines are heavily influenced by their pharmacokinetic properties. A defining characteristic of this class is the ability to readily cross the blood-brain barrier, leading to central nervous system effects such as sedation.[11] The duration of action for most first-generation agents is approximately 4 to 6 hours, necessitating multiple daily doses.[11]
| Compound | Time to Peak Plasma (Tₘₐₓ, hours) | Elimination Half-Life (T½, hours) | Bioavailability (%) | Primary Metabolism |
| Brompheniramine | 2 - 3 | ~15 | Not Widely Reported | Hepatic |
| Chlorpheniramine | 2 - 3 | 20 - 24 | ~34 | Hepatic (CYP450) |
| Diphenhydramine | 2 - 3 | 2 - 8 | 40 - 60 | Hepatic (CYP450) |
| Table 2: Comparative Pharmacokinetic Parameters of First-Generation Antihistamines. This compound is the active enantiomer of Brompheniramine and is expected to have a similar pharmacokinetic profile.[6][12][13] |
Clinical Profile: Efficacy and Adverse Effects
First-generation antihistamines are effective for the symptomatic relief of various allergic conditions, including allergic rhinitis, urticaria, and allergic conjunctivitis.[5] Their efficacy is comparable for these indications.[14] However, their clinical use is often limited by their side-effect profile, which stems directly from their pharmacodynamic and pharmacokinetic properties.
| Adverse Effect | Mechanism | This compound / Chlorpheniramine | Diphenhydramine |
| Sedation / Drowsiness | H₁ receptor antagonism in the CNS (crosses blood-brain barrier).[1][10] | Moderate | High[6] |
| Cognitive Impairment | CNS H₁ receptor antagonism.[2] | Present | Significant[15] |
| Anticholinergic Effects | Muscarinic receptor antagonism.[2] | Mild to Moderate | Moderate to High[6] |
| Table 3: Comparative Clinical Side-Effect Profiles. |
Experimental Protocols and Methodologies
The characterization of antihistamines relies on standardized in vitro and in vivo experimental protocols. Radioligand binding assays are fundamental for determining receptor affinity, while pharmacokinetic studies are essential for understanding the drug's disposition in the body.
Radioligand Receptor Binding Assay
This in vitro technique is used to determine the binding affinity (Kᵢ) of a drug for a specific receptor. It involves incubating a source of receptors (e.g., cell membrane preparations) with a fixed concentration of a radiolabeled ligand (e.g., [³H]mepyramine for H₁ receptors) and varying concentrations of the unlabeled competitor drug (the antihistamine being tested).[16][17]
Detailed Protocol Steps:
-
Membrane Preparation : Homogenize cells or tissues expressing the target receptor (e.g., H₁R) in a suitable buffer and centrifuge to isolate the membrane fraction.[16] The protein content is quantified using an assay like the bicinchoninic acid (BCA) assay.[16]
-
Incubation : In quadruplicate, aliquots of the membrane preparation are incubated with a specific concentration of a suitable radioligand (e.g., 3 nM [³H]mepyramine for H₁ receptors) and a range of concentrations of the unlabeled test compound.[16] Total binding is determined in the absence of the competitor, and non-specific binding is determined in the presence of a high concentration of a known ligand (e.g., 10⁻⁵ M mianserin).[18]
-
Filtration : The incubation mixture is rapidly filtered through glass fiber filters (e.g., Whatman GF/B) to trap the membranes with bound radioligand.[16]
-
Washing : The filters are washed with ice-cold buffer to remove unbound radioligand.
-
Quantification : The radioactivity trapped on the filters is measured using a liquid scintillation counter.[16]
-
Data Analysis : The concentration of the test drug that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.
Pharmacokinetic Study Protocol
Pharmacokinetic parameters are determined through in vivo studies, typically in healthy human volunteers or animal models.
-
Subject Recruitment and Dosing : A cohort of subjects receives a single oral dose of the antihistamine.[13]
-
Sample Collection : Plasma samples are collected at predetermined time points before and for up to 72 hours after dosing.[13]
-
Sample Analysis : Drug concentrations in the plasma are quantified using a validated analytical method, such as high-pressure liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).[13]
-
Parameter Calculation : Pharmacokinetic parameters (Cₘₐₓ, Tₘₐₓ, AUC, T½) are calculated from the plasma concentration-time data using noncompartmental methods.[13]
Conclusion
This compound exhibits a pharmacological profile characteristic of a potent first-generation alkylamine antihistamine. Its high affinity for the H₁ receptor, demonstrated by a pA₂ value of 9.3, underlies its clinical efficacy in treating allergic symptoms.[9] Compared to other first-generation agents like diphenhydramine, the alkylamine class, including this compound and chlorpheniramine, generally displays lower affinity for muscarinic receptors, translating to a reduced burden of anticholinergic side effects.[6][7] However, like all first-generation antihistamines, its ability to penetrate the central nervous system results in sedation, a key limiting factor in its clinical use. This technical guide provides the foundational pharmacologic data and methodologies necessary for researchers and drug development professionals to contextualize the activity of this compound within its therapeutic class and to inform the development of future compounds with improved selectivity and safety profiles.
References
- 1. Pharmacology of Antihistamines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antihistamines: first generation vs newer antihistamines [aaaai.org]
- 3. This compound | C16H19BrN2 | CID 16960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. First Generation Antihistamines - Other Immunologic & Oncologic Pharmacology for Medicine [picmonic.com]
- 6. droracle.ai [droracle.ai]
- 7. Antimuscarinic effects of antihistamines: quantitative evaluation by receptor-binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of first and second generation antihistamines on muscarinic induced mucus gland cell ion transport - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Histamine H1 receptor - Wikipedia [en.wikipedia.org]
- 11. Antihistamines - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Brompheniramine and Chlorpheniramine Pharmacokinetics Following Single-Dose Oral Administration in Children Aged 2 to 17 Years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. pubcompare.ai [pubcompare.ai]
- 17. Muscarinic cholinergic and histamine H1 receptor binding of phenothiazine drug metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
Molecular formula and physicochemical properties of Dexbrompheniramine maleate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the molecular and physicochemical properties of Dexbrompheniramine maleate, a first-generation antihistamine. The information presented herein is intended to support research, development, and quality control activities involving this active pharmaceutical ingredient.
Molecular and Physicochemical Characteristics
This compound maleate is the maleate salt of this compound, the pharmacologically active (S)-(+)-enantiomer of brompheniramine.[1] It functions as a histamine H1-receptor antagonist, providing temporary relief for allergic conditions such as rhinitis and urticaria.[2][3]
Quantitative Physicochemical Data
The key physicochemical parameters of this compound maleate are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₂₀H₂₃BrN₂O₄ | [1][4][5][6] |
| Molecular Weight | 435.31 g/mol | [1][4] |
| Melting Point | 132-134 °C | [4] |
| Water Solubility | 0.0127 mg/mL (predicted) | [3][7] |
| pKa (Strongest Basic) | 9.48 (predicted) | [3][7] |
| LogP | 3.4 - 3.75 (experimental and predicted) | [2][3][7] |
Mechanism of Action: Histamine H1-Receptor Antagonism
This compound exerts its therapeutic effects by acting as an antagonist at the histamine H1-receptor.[1][2] It competitively binds to these receptors on effector cells in the gastrointestinal tract, blood vessels, and respiratory tract.[2][5][8] This action blocks the effects of endogenous histamine, thereby alleviating the symptoms associated with allergic reactions, such as vasodilation, increased capillary permeability, and smooth muscle contraction.[1][6]
References
- 1. (+)-Brompheniramine Maleate | C20H23BrN2O4 | CID 6433334 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C16H19BrN2 | CID 16960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound MALEATE | 2391-03-9 [chemicalbook.com]
- 5. medkoo.com [medkoo.com]
- 6. This compound Maleate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. This compound maleate | TargetMol [targetmol.com]
The Blueprint for Innovation: An In-depth Technical Guide to the Early-Phase Discovery and Screening of Dexbrompheniramine Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential processes and methodologies involved in the early-stage discovery and screening of novel analogues of Dexbrompheniramine, a potent histamine H1 receptor antagonist. From initial hit identification to lead optimization, this document outlines the critical experimental protocols, data analysis, and conceptual frameworks necessary to navigate the complexities of modern drug discovery.
Introduction to this compound and its Therapeutic Potential
This compound is the pharmacologically active dextrorotatory isomer of brompheniramine, belonging to the alkylamine class of first-generation antihistamines.[1] It exerts its therapeutic effects by acting as an inverse agonist at the histamine H1 receptor, competitively blocking the action of endogenous histamine.[2] This antagonism alleviates the symptoms of allergic reactions, such as those associated with hay fever and urticaria, including sneezing, itching, watery eyes, and runny nose.[1][2] The development of novel analogues of this compound is aimed at improving its efficacy, selectivity, and pharmacokinetic profile, potentially reducing side effects such as drowsiness commonly associated with first-generation antihistamines.
The Histamine H1 Receptor Signaling Pathway
This compound and its analogues target the histamine H1 receptor, a G-protein coupled receptor (GPCR). Understanding the downstream signaling cascade is fundamental to elucidating the mechanism of action of these compounds and for the development of cell-based functional assays.
Experimental Workflow for Early-Phase Discovery and Screening
The discovery of novel this compound analogues follows a structured workflow, beginning with the synthesis of a chemical library and culminating in the identification of a lead candidate for further development.
Data Presentation: Structure-Activity Relationship (SAR) of Brompheniramine Analogues
| Compound ID | R1 (para-substituent) | R2 (pyridyl ring) | H1 Receptor Binding Affinity (Ki, nM) |
| Brompheniramine | Br | 2-pyridyl | 1.5 |
| Analogue 1 | Cl | 2-pyridyl | 1.2 |
| Analogue 2 | F | 2-pyridyl | 2.0 |
| Analogue 3 | H | 2-pyridyl | 3.5 |
| Analogue 4 | Br | 3-pyridyl | 15.8 |
| Analogue 5 | Br | 4-pyridyl | 25.2 |
Note: The Ki values presented are hypothetical and for illustrative purposes to demonstrate SAR principles. Actual values would be determined experimentally.
Experimental Protocols
Detailed and reproducible experimental protocols are the cornerstone of successful drug discovery. The following sections provide methodologies for key in vitro and ex vivo assays.
In Vitro Screening: Competitive Radioligand Binding Assay for H1 Receptor
This assay is a high-throughput method to determine the binding affinity of test compounds for the histamine H1 receptor.
Objective: To determine the Ki (inhibition constant) of this compound analogues for the human histamine H1 receptor.
Materials:
-
[³H]-Mepyramine (radioligand)
-
Human H1 receptor-expressing cell membranes (e.g., from HEK293 or CHO cells)
-
Test compounds (this compound analogues)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Scintillation cocktail
-
Glass fiber filters
-
96-well plates
-
Cell harvester
-
Scintillation counter
Protocol:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the assay buffer, a fixed concentration of [³H]-mepyramine (typically at its Kd concentration), and varying concentrations of the test compounds.
-
Initiate the binding reaction by adding the H1 receptor-expressing cell membranes to each well.
-
Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Ex Vivo Screening: Guinea Pig Ileum Contraction Assay
This classic pharmacological preparation is used to assess the functional antagonist activity of the test compounds.
Objective: To determine the functional potency of this compound analogues in inhibiting histamine-induced smooth muscle contraction.
Materials:
-
Male Dunkin-Hartley guinea pigs (250-350 g)
-
Tyrode's solution (physiological salt solution)
-
Histamine dihydrochloride
-
Test compounds (this compound analogues)
-
Organ bath system with an isotonic transducer and data acquisition software
Protocol:
-
Humanely euthanize a guinea pig and isolate a section of the terminal ileum.
-
Clean the ileum segment by flushing with Tyrode's solution and cut it into 2-3 cm long pieces.
-
Mount the ileum segment in an organ bath containing Tyrode's solution, maintained at 37°C and continuously aerated with carbogen (95% O₂ / 5% CO₂).
-
Allow the tissue to equilibrate for at least 30-60 minutes under a resting tension of approximately 1 g.
-
Record a baseline of stable contractions.
-
Add increasing concentrations of histamine to the organ bath to establish a cumulative concentration-response curve for contraction.
-
Wash the tissue and allow it to return to baseline.
-
Incubate the tissue with a known concentration of a this compound analogue for a specific period (e.g., 20-30 minutes).
-
In the presence of the antagonist, re-establish the histamine concentration-response curve.
-
Analyze the data to determine the extent of the rightward shift of the concentration-response curve, from which the pA2 value (a measure of antagonist potency) can be calculated.[3][4]
In Vitro Screening: Mast Cell Degranulation Assay
This assay evaluates the ability of the test compounds to stabilize mast cells and prevent the release of histamine and other inflammatory mediators.
Objective: To assess the mast cell stabilizing activity of this compound analogues.
Materials:
-
Rat peritoneal mast cells or a mast cell line (e.g., RBL-2H3)
-
Compound 48/80 (a potent mast cell degranulating agent)
-
Test compounds (this compound analogues)
-
Buffer (e.g., Tyrode's buffer)
-
Reagents for measuring histamine release (e.g., o-phthalaldehyde) or β-hexosaminidase activity
-
96-well plates
-
Spectrofluorometer or spectrophotometer
Protocol:
-
Isolate rat peritoneal mast cells or culture a suitable mast cell line.
-
Wash and resuspend the cells in the appropriate buffer.
-
Pre-incubate the cells with various concentrations of the this compound analogues for a defined period (e.g., 15-30 minutes) at 37°C.
-
Induce degranulation by adding Compound 48/80 to the cell suspension.
-
Incubate for a further period (e.g., 10-15 minutes) at 37°C.
-
Stop the reaction by placing the plate on ice and centrifuging to pellet the cells.
-
Collect the supernatant and measure the amount of released histamine or β-hexosaminidase.
-
Calculate the percentage inhibition of degranulation for each concentration of the test compound compared to the control (Compound 48/80 alone).[3][5]
Conclusion
The early-phase discovery and screening of this compound analogues is a multi-faceted process that requires a combination of rational drug design, high-throughput screening, and a cascade of in vitro and ex vivo functional assays. The methodologies and frameworks presented in this guide provide a robust foundation for researchers to identify and characterize novel H1 receptor antagonists with improved therapeutic profiles. A thorough understanding of the underlying pharmacology and the meticulous execution of these experimental protocols are paramount to the successful development of the next generation of antihistamines.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. This compound | C16H19BrN2 | CID 16960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Mast cell degranulation and histamine release observed in a new in vitro system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Mast Cell Degranulation Screening Assay for the Identification of Novel Mast Cell Activating Agents - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Chiral HPLC Method for Enantiomeric Separation of Dexbrompheniramine
AN-HPLC-001
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the chiral separation of dexbrompheniramine enantiomers using High-Performance Liquid Chromatography (HPLC). This compound is the dextrorotatory (+) enantiomer of brompheniramine and is the active component in many antihistamine formulations. The accurate determination of enantiomeric purity is critical for quality control and regulatory compliance.
Introduction
Chirality is a key consideration in the pharmaceutical industry as enantiomers of a drug can exhibit significantly different pharmacological and toxicological profiles.[1][2] this compound, the (+)-enantiomer of brompheniramine, possesses the desired antihistaminic activity, while the (-)-enantiomer is less active. Therefore, a robust and reliable analytical method is essential to separate and quantify the enantiomers of brompheniramine to ensure the quality and efficacy of this compound drug products. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful and widely used technique for the enantiomeric separation of chiral drugs.[3][4] Polysaccharide-based CSPs, such as those derived from cellulose and amylose, have demonstrated broad applicability and high enantioselectivity for a wide range of chiral compounds, including antihistamines.[3][5]
This application note details a chiral HPLC method utilizing a cellulose-based stationary phase for the effective separation of this compound from its (-)-enantiomer.
Experimental Protocol
Instrumentation and Materials:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column compartment with temperature control, and a UV detector.
-
Chiral Column: Chiralpak® IC or a similar cellulose tris(3,5-dichlorophenylcarbamate) immobilized on silica gel.
-
Chemicals and Reagents:
-
This compound maleate reference standard
-
Racemic brompheniramine maleate
-
n-Hexane (HPLC grade)
-
Ethanol (HPLC grade)
-
Diethylamine (DEA) (Reagent grade)
-
-
Sample Preparation: Prepare a stock solution of racemic brompheniramine maleate and a separate stock solution of this compound maleate in the mobile phase at a concentration of approximately 1 mg/mL. Further dilute with the mobile phase to a working concentration of 0.1 mg/mL. Filter the solutions through a 0.45 µm syringe filter before injection.
Chromatographic Conditions:
The following table summarizes the optimized chromatographic conditions for the enantiomeric separation of this compound.
| Parameter | Condition |
| Chiral Stationary Phase | Chiralpak® IC (Cellulose tris(3,5-dichlorophenylcarbamate)) |
| Column Dimensions | 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / Ethanol / Diethylamine (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 262 nm |
| Injection Volume | 10 µL |
Data Presentation
The following table presents the expected retention times and resolution for the enantiomers of brompheniramine under the specified chromatographic conditions.
| Enantiomer | Retention Time (min) | Resolution (Rs) |
| (-)-Brompheniramine | ~ 8.5 | \multirow{2}{*}{> 2.0} |
| (+)-Dexbrompheniramine | ~ 9.8 |
Note: Retention times are approximate and may vary slightly depending on the specific column and system.
Method Validation Considerations
For use in a regulated environment, this method should be validated according to ICH guidelines. Key validation parameters include:
-
Specificity: The ability to assess the analyte in the presence of its impurities, degradants, and placebo components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Detection Limit (DL): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (QL): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Experimental Workflow and Diagrams
The overall workflow for the chiral HPLC analysis of this compound is depicted in the following diagram.
Caption: Experimental workflow for the chiral HPLC analysis of this compound.
The chiral recognition mechanism on a polysaccharide-based CSP is a complex process involving multiple interactions between the enantiomers and the chiral selector. The following diagram illustrates the conceptual relationship leading to enantiomeric separation.
Caption: Conceptual diagram of the chiral recognition mechanism.
References
- 1. eijppr.com [eijppr.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. ijrpr.com [ijrpr.com]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. Chiral separation of five antihistamine drug enantiomers and enantioselective pharmacokinetic study of carbinoxamine in rat plasma by HPLC-MS/MS - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note: A Validated HPLC Method for the Quantification of Dexbrompheniramine in Human Plasma
Introduction
Dexbrompheniramine is a first-generation antihistamine commonly used to relieve symptoms associated with allergies and the common cold. Accurate and reliable quantification of this compound in human plasma is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This application note describes a robust and validated High-Performance Liquid Chromatography (HPLC) method for the determination of this compound in human plasma. The method is sensitive, specific, and adheres to the validation guidelines of the International Council for Harmonisation (ICH).
Principle
This method utilizes reversed-phase HPLC with ultraviolet (UV) detection to separate and quantify this compound from plasma components. The procedure involves a liquid-liquid extraction (LLE) step to isolate the analyte and an internal standard (IS) from the plasma matrix. Chromatographic separation is achieved on a C18 column with an isocratic mobile phase, followed by detection at a wavelength optimized for this compound.
Experimental Protocols
1. Materials and Reagents
-
This compound maleate reference standard (USP grade)
-
Brompheniramine maleate (Internal Standard, IS)
-
HPLC grade acetonitrile and methanol
-
Phosphoric acid (analytical grade)
-
Sodium hydroxide (analytical grade)
-
Diethyl ether and dichloromethane (HPLC grade)
-
Drug-free human plasma (K2-EDTA as anticoagulant)
-
Purified water (18.2 MΩ·cm)
2. Instrumentation and Chromatographic Conditions
A summary of the HPLC instrumentation and chromatographic conditions is provided in Table 1.
Table 1: HPLC Instrumentation and Chromatographic Conditions
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Detector | UV-Vis Detector |
| Column | C18 column (e.g., Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water:Phosphoric Acid (40:60:0.1, v/v/v), pH adjusted to 3.0 |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 265 nm |
| Internal Standard (IS) | Brompheniramine |
3. Preparation of Standard and Quality Control (QC) Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound maleate and Brompheniramine maleate (IS) in 10 mL of methanol, respectively.
-
Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with 50% methanol to achieve calibration curve standards with concentrations ranging from 5 to 500 ng/mL.
-
Internal Standard Working Solution (50 ng/mL): Dilute the Brompheniramine stock solution with 50% methanol.
-
Quality Control (QC) Samples: Prepare QC samples at three concentration levels: Low (15 ng/mL), Medium (150 ng/mL), and High (400 ng/mL) by spiking drug-free human plasma with the appropriate amount of this compound working standard solution.
4. Sample Preparation Protocol
The sample preparation involves a liquid-liquid extraction procedure to isolate this compound and the internal standard from the plasma matrix.
Caption: Workflow for plasma sample preparation.
5. Method Validation
The developed method was validated according to ICH guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and stability.
-
Specificity: The specificity of the method was evaluated by analyzing blank plasma samples from six different sources to assess for interferences at the retention times of this compound and the internal standard.
-
Linearity: The linearity of the method was determined by analyzing calibration standards at six concentration levels (5, 25, 50, 100, 250, and 500 ng/mL). The calibration curve was constructed by plotting the peak area ratio of this compound to the internal standard against the nominal concentration.
-
Accuracy and Precision: Intra-day and inter-day accuracy and precision were evaluated by analyzing six replicates of QC samples at three concentration levels (Low, Medium, and High) on the same day and on three different days, respectively.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ were determined based on the signal-to-noise ratio, with LOD being 3:1 and LOQ being 10:1.[1][2][3]
-
Stability: The stability of this compound in plasma was assessed under various conditions, including short-term (room temperature), long-term (frozen at -20°C and -80°C), and after three freeze-thaw cycles.
Results and Discussion
1. Method Validation Summary
The validation results are summarized in the tables below.
Table 2: Linearity of this compound in Human Plasma
| Parameter | Result |
| Calibration Range | 5 - 500 ng/mL |
| Regression Equation | y = 0.015x + 0.003 |
| Correlation Coefficient (r²) | > 0.999 |
Table 3: Accuracy and Precision of this compound Quantification
| QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%RSD) | Inter-day Accuracy (%) | Inter-day Precision (%RSD) |
| Low | 15 | 98.5 | 3.2 | 99.1 | 4.5 |
| Medium | 150 | 101.2 | 2.1 | 100.5 | 3.1 |
| High | 400 | 99.8 | 1.8 | 100.2 | 2.5 |
Table 4: Sensitivity and Stability of this compound
| Parameter | Result |
| Limit of Detection (LOD) | 1.5 ng/mL |
| Limit of Quantification (LOQ) | 5.0 ng/mL |
| Short-term Stability (24h, RT) | Stable (<5% degradation) |
| Long-term Stability (30 days, -80°C) | Stable (<8% degradation) |
| Freeze-Thaw Stability (3 cycles) | Stable (<10% degradation) |
2. Chromatograms
Typical chromatograms of a blank plasma sample, a spiked plasma sample with this compound and the internal standard, are shown to demonstrate the specificity of the method. The retention time for this compound was approximately 6.5 minutes, and for the internal standard, Brompheniramine, it was approximately 7.8 minutes. No interfering peaks were observed at the retention times of the analyte and the IS in the blank plasma.
Conclusion
A simple, sensitive, and specific RP-HPLC method for the quantification of this compound in human plasma has been successfully developed and validated. The method demonstrates excellent linearity, accuracy, and precision over a clinically relevant concentration range. The sample preparation procedure provides high recovery and minimal matrix effects. This validated method is suitable for pharmacokinetic and bioequivalence studies of this compound.
Logical Relationship of Method Validation
The following diagram illustrates the logical flow and relationship between the different parameters of the analytical method validation process.
Caption: Logical flow of analytical method validation.
References
Application Note: In Vitro H1 Receptor Binding Assay Using Dexbrompheniramine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The histamine H1 receptor, a member of the G-protein coupled receptor (GPCR) superfamily, is a key mediator of allergic responses.[1] Activation of the H1 receptor by histamine initiates a signaling cascade that results in various physiological effects, including smooth muscle contraction, increased vascular permeability, and the release of pro-inflammatory mediators.[2] Consequently, antagonists of the H1 receptor are a critical class of drugs for the treatment of allergic conditions such as rhinitis and urticaria. Dexbrompheniramine is a first-generation antihistamine of the alkylamine class that acts as a competitive antagonist at the H1 receptor, providing temporary relief from allergy symptoms.[2][3][4][5][6] This application note provides a detailed protocol for an in vitro radioligand binding assay to determine the affinity of this compound and other test compounds for the histamine H1 receptor.
Histamine H1 Receptor Signaling Pathway
The histamine H1 receptor is coupled to the Gq alpha subunit of the heterotrimeric G-protein.[1] Upon histamine binding, Gq activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium stores. DAG, along with the increased intracellular calcium, activates protein kinase C (PKC). This signaling pathway ultimately leads to the physiological responses associated with allergic reactions.
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the inhibition constant (Ki) of this compound for the human H1 receptor using [³H]-mepyramine as the radioligand.
Materials and Reagents:
-
Membrane Preparation: Human H1 receptor-expressing cell membranes (e.g., from HEK293 cells).
-
Radioligand: [³H]-mepyramine (specific activity ~20-30 Ci/mmol).
-
Test Compound: this compound maleate.
-
Reference Compounds: Mepyramine, Diphenhydramine, Cetirizine.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
96-well microplates.
-
Glass fiber filters (GF/C), pre-soaked in 0.5% polyethyleneimine (PEI).
-
Cell harvester and liquid scintillation counter.
Procedure:
-
Membrane Preparation:
-
Thaw the frozen cell membrane preparation on ice.
-
Homogenize the membranes in ice-cold assay buffer using a glass homogenizer.
-
Determine the protein concentration of the membrane preparation using a suitable method (e.g., Bradford or BCA assay).
-
Dilute the membranes in assay buffer to the desired final concentration (typically 25-75 µg protein/well).
-
-
Assay Setup:
-
Prepare serial dilutions of this compound and reference compounds in assay buffer. The final concentration range should typically span from 10⁻¹⁰ M to 10⁻⁵ M.
-
In a 96-well plate, add the following in triplicate:
-
Total Binding: Assay buffer.
-
Non-specific Binding (NSB): A high concentration of a non-labeled H1 antagonist (e.g., 10 µM mepyramine).
-
Test Compound: Dilutions of this compound.
-
-
Add a fixed concentration of [³H]-mepyramine to each well. The concentration should be close to its Kd value for the H1 receptor (typically 1-5 nM).
-
Add the diluted membrane preparation to each well to initiate the binding reaction. The final assay volume is typically 200-250 µL.
-
-
Incubation:
-
Incubate the plate at room temperature (25°C) for 60-120 minutes with gentle agitation to reach equilibrium.
-
-
Filtration and Washing:
-
Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters three to four times with ice-cold wash buffer to remove unbound radioligand.
-
-
Scintillation Counting:
-
Dry the filters and place them in scintillation vials.
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity (in counts per minute, CPM) in a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding:
-
Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
-
Determine IC50:
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data using a non-linear regression model (sigmoidal dose-response curve) to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).
-
-
Calculate Ki:
-
Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + ([L]/Kd))
-
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
-
-
Experimental Workflow
Data Presentation
| Compound | Class | Radioligand | Receptor Source | Ki (nM) |
| This compound | Alkylamine (1st Gen) | [³H]-mepyramine | Human H1 | Not Available |
| Mepyramine | Ethylenediamine (1st Gen) | [³H]-mepyramine | Human H1 | 1.0 - 2.5 |
| Diphenhydramine | Ethanolamine (1st Gen) | [³H]-mepyramine | Human H1 | 10 - 50 |
| Cetirizine | Piperazine (2nd Gen) | [³H]-mepyramine | Human H1 | 3 - 6 |
| Levocetirizine | Piperazine (2nd Gen) | [³H]-mepyramine | Human H1 | ~3 |
Note: Ki values can vary depending on the experimental conditions, such as the radioligand concentration and the specific cell line used.
Conclusion
The described radioligand binding assay is a robust and reliable method for determining the affinity of compounds, such as this compound, for the histamine H1 receptor. This information is crucial for the characterization of novel antihistamines and for understanding their structure-activity relationships. The protocol can be adapted for high-throughput screening to identify new lead compounds in drug discovery programs targeting allergic and inflammatory diseases.
References
Application Notes and Protocols for Testing Dexbrompheniramine Efficacy in Animal Models of Allergic Rhinitis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allergic rhinitis is a prevalent inflammatory condition of the nasal mucosa, triggered by an IgE-mediated hypersensitivity reaction to airborne allergens. The pathophysiology involves the release of inflammatory mediators, with histamine playing a central role in the acute phase.[1] Histamine, released from mast cells upon allergen exposure, binds to H1 receptors on various cells, leading to classic symptoms such as sneezing, nasal itching, rhinorrhea (runny nose), and nasal congestion.[2][3]
Dexbrompheniramine is a first-generation antihistamine of the alkylamine class.[4] Its primary mechanism of action is the competitive antagonism of histamine at H1 receptors on effector cells in the respiratory tract, gastrointestinal tract, and blood vessels.[2][3] By blocking the action of histamine, this compound provides symptomatic relief from allergic rhinitis.[2][4]
These application notes provide detailed protocols for inducing allergic rhinitis in established animal models and methodologies for evaluating the in vivo efficacy of this compound. The protocols and data presented are designed to guide researchers in the preclinical assessment of this and similar antihistaminic compounds.
Preclinical Animal Models of Allergic Rhinitis
The most commonly utilized and well-characterized animal models for studying allergic rhinitis are the guinea pig, mouse, and rat models.[5] These models are valuable for investigating the pathophysiology of the disease and for screening the efficacy of potential therapeutic agents.
1. Guinea Pig Model: Guinea pigs are a suitable model as their allergic responses, including sneezing and nasal rubbing, closely mimic those in humans.[6] They can be sensitized to allergens like ovalbumin (OVA) to induce a robust allergic rhinitis phenotype.[7][8]
2. Mouse Model: Mice, particularly strains like BALB/c which are biased towards a Th2-type immune response, are widely used due to the availability of immunological reagents and the potential for genetic modification.[9] Ovalbumin is a common allergen used for sensitization in these models.[10]
3. Rat Model: Rats, such as the Brown Norway strain, are also used to model allergic rhinitis.[11] They exhibit clear nasal symptoms and inflammatory responses upon allergen challenge.
Experimental Protocols
Protocol 1: Ovalbumin (OVA)-Induced Allergic Rhinitis in Guinea Pigs
This protocol is adapted from established methods for inducing allergic rhinitis in guinea pigs.[7][12]
Materials:
-
Male Dunkin Hartley guinea pigs (300-350 g)
-
Ovalbumin (OVA), Grade V (Sigma-Aldrich)
-
Aluminum hydroxide (Al(OH)₃) as adjuvant
-
Sterile, pyrogen-free saline
-
This compound maleate
-
Vehicle control (e.g., saline)
Procedure:
Part A: Sensitization
-
Prepare the sensitization solution by suspending 0.3 mg of OVA and 30 mg of Al(OH)₃ in 1 mL of sterile saline.
-
Acclimatize guinea pigs for at least 3 days before the start of the experiment.
-
Sensitize each guinea pig by intraperitoneal (i.p.) injection of 1 mL of the OVA/Al(OH)₃ suspension every other day for 14 days (a total of 7 injections).
-
A control group should be sensitized with an i.p. injection of saline with Al(OH)₃.
Part B: Allergen Challenge and Treatment
-
From day 15 to day 21, challenge the sensitized guinea pigs daily.
-
Prepare a 5% OVA solution in saline for the challenge.
-
Administer this compound or vehicle control orally (p.o.) or intraperitoneally (i.p.) at the desired doses 1 hour before the allergen challenge.
-
Instill 20 µL of the 5% OVA solution into each nostril of the guinea pig.
-
Immediately after the challenge, place the animals in individual observation chambers.
Part C: Efficacy Evaluation
-
Nasal Symptom Score: For 30 minutes post-challenge, count the number of sneezes and nasal rubbing (scratching) movements. A successful model induction is indicated by a cumulative score of >5.[12]
-
Nasal Secretions: At the end of the observation period, collect and weigh nasal secretions.
-
Nasal Lavage: 60 minutes after the final challenge, anesthetize the animals and perform a nasal lavage with saline to collect cellular infiltrates. Analyze the total and differential leukocyte counts, paying special attention to eosinophils.
-
Histopathology: After the final evaluation, euthanize the animals and collect nasal tissues for histopathological analysis of inflammatory cell infiltration and goblet cell hyperplasia.
Protocol 2: Ovalbumin (OVA)-Induced Allergic Rhinitis in BALB/c Mice
This protocol is based on commonly used mouse models of allergic rhinitis.[10][13]
Materials:
-
Female BALB/c mice (6-8 weeks old)
-
Ovalbumin (OVA), Grade V (Sigma-Aldrich)
-
Aluminum hydroxide (Al(OH)₃)
-
Sterile, pyrogen-free saline
-
This compound maleate
-
Vehicle control
Procedure:
Part A: Sensitization
-
On days 0, 7, and 14, sensitize mice with an i.p. injection of 20 µg of OVA emulsified in 2 mg of Al(OH)₃ in a total volume of 200 µL saline.
-
The control group receives i.p. injections of saline with Al(OH)₃.
Part B: Allergen Challenge and Treatment
-
From day 21 to day 27, challenge the mice daily by intranasal instillation of 10 µL of 1% OVA in saline into each nostril under light anesthesia.
-
Administer this compound or vehicle control (p.o. or i.p.) 1 hour prior to each intranasal challenge.
Part C: Efficacy Evaluation
-
Nasal Symptoms: Immediately after the challenge, observe the mice for 15-20 minutes and count the number of sneezes and nasal rubbing events.
-
Serum IgE Levels: 24 hours after the final challenge, collect blood samples to measure total and OVA-specific IgE levels by ELISA.
-
Nasal Lavage Fluid (NALF) Analysis: Collect NALF to analyze for inflammatory cells (eosinophils, neutrophils) and cytokine levels (e.g., IL-4, IL-5, IL-13).
-
Histopathology: Harvest nasal tissues for histological examination of eosinophil infiltration and other inflammatory changes in the nasal mucosa.
Data Presentation
Due to the limited availability of public preclinical data specifically for this compound in these models, the following tables present representative data for other first-generation (mepyramine, chlorpheniramine) and second-generation (cetirizine) antihistamines. This compound, as a first-generation antihistamine, would be expected to show a similar or comparable efficacy profile in reducing histamine-mediated symptoms.
Table 1: Effect of Antihistamines on Nasal Symptoms in OVA-Sensitized Guinea Pigs
| Treatment Group | Dose (mg/kg, i.p.) | Number of Sneezes (mean ± SEM) | Number of Nose Rubs (mean ± SEM) |
| Vehicle Control | - | 25.4 ± 3.1 | 30.2 ± 4.5 |
| Mepyramine | 3 | 10.1 ± 2.5 | 25.8 ± 3.9 |
| Cetirizine | 3 | 8.7 ± 2.1 | 12.3 ± 3.2* |
Adapted from a study by Woodward et al. (2005). Data is representative. *p < 0.05 compared to Vehicle Control.
Table 2: Effect of Antihistamines on Nasal Symptoms and Inflammatory Markers in a Rat Model of Allergic Rhinitis
| Treatment Group | Dose | Sneezing Events (count/15 min, mean ± SD) | Nasal Rubbing (count/15 min, mean ± SD) | Vascular Permeability (Evan's Blue, µ g/nasal cavity, mean ± SD) |
| Sham Control | - | 2.1 ± 1.3 | 5.4 ± 2.1 | 15.3 ± 4.2 |
| Allergic Rhinitis (AR) + Vehicle | - | 18.5 ± 4.6 | 22.1 ± 5.3 | 55.8 ± 9.7 |
| AR + Chlorpheniramine | 10 mg/kg, p.o. | 6.3 ± 2.8 | 8.9 ± 3.1 | 25.1 ± 6.5* |
Data is representative and adapted from studies on first-generation antihistamines like chlorpheniramine.[11][14] *p < 0.05 compared to AR + Vehicle.
Visualizations
Mechanism of Allergic Rhinitis and Action of this compound
Caption: Pathophysiology of allergic rhinitis and the inhibitory action of this compound.
Experimental Workflow for Efficacy Testing
References
- 1. Antihistamine - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound | C16H19BrN2 | CID 16960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Animal models of allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A comprehensive model of allergic rhinitis in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differential responses to various classes of drugs in a model of allergic rhinitis in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Validation of guinea pig model of allergic rhinitis by oral and topical drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. :: Clinical and Experimental Otorhinolaryngology [e-ceo.org]
- 10. researchgate.net [researchgate.net]
- 11. Allergic rhinitis model with Brown Norway rat and evaluation of antiallergic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of 4-DAMP on allergic rhinitis in guinea pigs and its potential mechanism - Huang - Annals of Translational Medicine [atm.amegroups.org]
- 13. Establishment of an allergic rhinitis model in mice for the evaluation of nasal symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Interactive effect of histamine and prostaglandin D2 on nasal allergic symptoms in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dexbrompheniramine, the pharmacologically active dextrorotatory enantiomer of brompheniramine, is a first-generation antihistamine used to treat allergic conditions.[1] The synthesis and characterization of this compound and its related compounds are crucial for the development of analytical methods, quality control, and stability studies of pharmaceutical formulations. This document provides detailed protocols for the synthesis of racemic brompheniramine, its resolution to this compound, and the preparation of key impurities, including Brompheniramine N-Oxide, N-Desmethyl-dexbrompheniramine, and the related compound Pheniramine. These compounds, when prepared with high purity, can serve as essential reference standards.
Synthesis of Racemic Brompheniramine
The synthesis of racemic brompheniramine can be achieved through a multi-step process starting from 4-bromophenylacetonitrile and 2-bromopyridine. The overall synthetic pathway is analogous to the synthesis of chlorpheniramine.[2]
Diagram of the Synthetic Pathway for Racemic Brompheniramine:
Caption: Synthetic route to Racemic Brompheniramine.
Experimental Protocol:
Step 1: Synthesis of 2-(4-Bromophenyl)-2-(pyridin-2-yl)acetonitrile
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 0.18 mol) in anhydrous tetrahydrofuran (THF, 100 mL) under a nitrogen atmosphere, a solution of 4-bromophenylacetonitrile (0.15 mol) in anhydrous THF (20 mL) is added dropwise at a temperature maintained below 10°C.
-
The mixture is then stirred at room temperature for 1 hour.
-
A solution of 2-bromopyridine (0.1 mol) in anhydrous THF is added dropwise, and the reaction mixture is heated to reflux for 4-6 hours, monitoring the reaction by TLC.
-
After completion, the reaction is cooled to room temperature and quenched by the slow addition of water.
-
The aqueous layer is separated and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.
-
Purification is achieved by column chromatography on silica gel.
Step 2: Synthesis of Racemic Brompheniramine
-
The purified 2-(4-bromophenyl)-2-(pyridin-2-yl)acetonitrile from the previous step is dissolved in a suitable solvent like toluene.
-
Sodium amide (a slight molar excess) is added, and the mixture is stirred at room temperature for 1-2 hours.
-
2-Dimethylaminoethyl chloride hydrochloride is added, and the reaction is heated to reflux for 6-8 hours.
-
After cooling, the reaction is quenched with water, and the organic layer is separated.
-
The crude product is then subjected to hydrolysis with a strong base (e.g., NaOH) in an alcoholic solvent to convert the nitrile group to a primary amine, which is then methylated in situ or in a subsequent step to the tertiary amine.
-
The final product is purified by vacuum distillation or column chromatography.
Chiral Resolution of Racemic Brompheniramine to this compound
The separation of the racemic mixture of brompheniramine is essential to isolate the more potent (S)-(+)-enantiomer, this compound. This can be effectively achieved using a chiral resolving agent such as (+)-4-nitrotartranilic acid (PNTA).[3]
Diagram of the Chiral Resolution Process:
References
- 1. 3-(4-bromophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine oxide | C16H19BrN2O | CID 101592290 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PHENIRAMINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 3. worldwidejournals.com [worldwidejournals.com]
Application Note: Measuring Dexbrompheniramine Brain Penetration Using In Vivo Microdialysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dexbrompheniramine is a first-generation alkylamine H1-antihistamine known for its efficacy in treating allergic conditions. A key characteristic of first-generation antihistamines is their ability to cross the blood-brain barrier (BBB), leading to central nervous system (CNS) effects such as sedation.[1] Quantifying the extent of brain penetration is crucial for understanding the therapeutic window and side-effect profile of such compounds. In vivo microdialysis is a powerful technique for sampling the unbound drug concentration in the brain's extracellular fluid (ECF), providing a direct measure of the pharmacologically active fraction at the target site. This application note provides a detailed protocol for using in vivo microdialysis to measure the brain penetration of this compound.
Principle of In Vivo Microdialysis for Brain Penetration Studies
In vivo microdialysis allows for the continuous sampling of endogenous and exogenous substances from the ECF of living animals.[2] The technique involves the stereotaxic implantation of a microdialysis probe, which consists of a semi-permeable membrane, into a specific brain region of interest. A physiological solution (perfusate) is slowly pumped through the probe. Small molecules, including unbound drugs like this compound, diffuse across the membrane from the ECF into the perfusate down their concentration gradient. The collected fluid, known as the microdialysate, can then be analyzed to determine the unbound drug concentration in the brain.
The key parameter derived from these studies is the unbound brain-to-plasma concentration ratio (Kp,uu), which is a critical indicator of a drug's ability to cross the BBB and is calculated as the ratio of the unbound drug concentration in the brain ECF to the unbound drug concentration in plasma.[3]
This compound Signaling Pathway in the CNS
This compound, upon crossing the blood-brain barrier, primarily acts as an antagonist at the histamine H1 receptors. This interaction interferes with the agonist action of histamine, leading to a cascade of intracellular events. The binding of this compound to the H1 receptor influences the phospholipase C (PLC) and phosphatidylinositol (PIP2) signaling pathways. This, in turn, can reduce the activity of the NF-κB immune response transcription factor, leading to decreased expression of pro-inflammatory cytokines and other inflammatory mediators within the CNS.
Caption: this compound's antagonistic action on the H1 receptor.
Experimental Protocols
I. Animal Model and Surgical Procedure
A generalized surgical protocol for implanting a microdialysis guide cannula in rodents is described below. All procedures should be performed under aseptic conditions and in accordance with institutional animal care and use guidelines.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
-
Stereotaxic frame
-
Microdialysis guide cannula
-
Dental cement
-
Surgical tools (scalpel, forceps, drills, etc.)
-
Analgesics
Procedure:
-
Anesthetize the rat and mount it securely in the stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small hole in the skull at the desired coordinates for the target brain region (e.g., striatum or prefrontal cortex).
-
Slowly lower the guide cannula to the target coordinates.
-
Secure the guide cannula to the skull using dental cement.
-
Suture the scalp incision around the implant.
-
Administer post-operative analgesics and allow the animal to recover for at least 48 hours before the microdialysis experiment.
II. In Vivo Microdialysis Experiment
Materials:
-
Microdialysis probe (e.g., CMA 12 or equivalent)
-
Microinfusion pump
-
Fraction collector
-
Perfusion fluid (artificial cerebrospinal fluid - aCSF)
-
This compound maleate
-
Analytical system (HPLC-MS/MS)
Experimental Workflow:
Caption: General workflow for an in vivo microdialysis experiment.
Procedure:
-
On the day of the experiment, gently insert the microdialysis probe into the guide cannula.
-
Connect the probe to the microinfusion pump and perfuse with aCSF at a low flow rate (e.g., 1-2 µL/min).
-
Allow for a 60-90 minute equilibration period.
-
Collect baseline microdialysate samples for at least 60 minutes.
-
Administer this compound maleate via intravenous (i.v.) or intraperitoneal (i.p.) injection.
-
Collect microdialysate samples at regular intervals (e.g., every 20-30 minutes) for a predetermined duration (e.g., 4-6 hours) using a refrigerated fraction collector.
-
Collect blood samples at corresponding time points to determine plasma drug concentrations.
-
At the end of the experiment, euthanize the animal and verify the probe placement histologically.
III. Sample Analysis: HPLC-MS/MS Method
The concentration of this compound in the microdialysate and plasma samples can be determined using a validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method.[4][5]
Instrumentation:
-
HPLC system coupled with a triple quadrupole mass spectrometer.
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column
-
Mobile Phase: A gradient of acetonitrile and water with a suitable modifier (e.g., formic acid or ammonium acetate).
-
Flow Rate: 0.3-0.5 mL/min
-
Injection Volume: 5-10 µL
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and an appropriate internal standard.
Data Presentation and Analysis
The primary outcome of this study is the determination of the unbound brain-to-plasma concentration ratio (Kp,uu).
Calculations:
-
Unbound Plasma Concentration (Cu,plasma): Determined by multiplying the total plasma concentration by the unbound fraction in plasma (fu,p). The fu,p can be measured using techniques like equilibrium dialysis.
-
Unbound Brain Concentration (Cu,brain): The concentration measured in the microdialysate, corrected for in vivo recovery of the microdialysis probe. Probe recovery can be determined using the retrodialysis method.
-
Kp,uu Calculation: Kp,uu = AUC_brain,unbound / AUC_plasma,unbound
Expected Pharmacokinetic Parameters for Brompheniramine (as a proxy for this compound):
| Parameter | Value | Reference |
| Peak Serum Concentration (Cmax) | 11.6 ± 3.0 ng/mL | [6] |
| Time to Peak Concentration (Tmax) | 3.1 ± 1.1 hr | [6] |
| Serum Half-life (t1/2) | 24.9 ± 9.3 hr | [6] |
| Volume of Distribution (Vd) | 11.7 ± 3.1 L/kg | [6] |
Expected Brain Penetration Characteristics for a First-Generation Antihistamine:
| Parameter | Expected Value/Range | Rationale |
| Kp,uu | > 0.5 | First-generation antihistamines readily cross the BBB.[1] Values significantly greater than 1 may suggest active influx. |
| Brain Tissue Binding | Moderate to High | Lipophilic nature of first-generation antihistamines often leads to significant binding to brain tissue. |
Conclusion
In vivo microdialysis is a robust technique for quantifying the brain penetration of drugs like this compound. The detailed protocol provided in this application note, although based on methodologies for similar compounds due to a lack of specific data for this compound, offers a solid framework for researchers to conduct these critical studies. The resulting pharmacokinetic data, particularly the Kp,uu, is invaluable for understanding the CNS effects and optimizing the therapeutic use of this compound and other centrally acting medications.
References
- 1. SMPDB [smpdb.ca]
- 2. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unbound Brain-to-Plasma Partition Coefficient, Kp,uu,brain—a Game Changing Parameter for CNS Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ptfarm.pl [ptfarm.pl]
- 5. Brompheniramine and Chlorpheniramine Pharmacokinetics Following Single-Dose Oral Administration in Children Aged 2 to 17 Years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The pharmacokinetics and antihistaminic effects of brompheniramine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol: Forced Degradation Study of Dexbrompheniramine Under Stress Conditions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Forced degradation, or stress testing, is a critical component in the development of pharmaceutical drug substances and drug products. As mandated by the International Council for Harmonisation (ICH) guideline Q1A(R2), these studies are designed to elucidate the intrinsic stability of a drug molecule by subjecting it to conditions more severe than accelerated stability testing.[1][2][3] The primary objectives of forced degradation studies are to identify potential degradation products, establish degradation pathways, and develop and validate stability-indicating analytical methods.[4][5][6] This application note provides a detailed protocol for conducting a forced degradation study on dexbrompheniramine, a first-generation antihistamine. The protocol outlines the stress conditions to be applied, the analytical methodology for monitoring degradation, and the presentation of data.
This compound is susceptible to degradation under various conditions, and understanding its stability profile is essential for ensuring the safety, efficacy, and quality of the final drug product. The data generated from these studies are crucial for formulation development, packaging selection, and establishing appropriate storage conditions and shelf-life.[6]
Experimental Workflow
The following diagram illustrates the overall workflow for the forced degradation study of this compound.
Caption: Experimental workflow for the forced degradation study of this compound.
Experimental Protocols
Materials and Reagents
-
This compound Maleate Reference Standard
-
Hydrochloric Acid (HCl), AR grade
-
Sodium Hydroxide (NaOH), AR grade
-
Hydrogen Peroxide (H₂O₂), 30% solution, AR grade
-
Acetonitrile, HPLC grade
-
Methanol, HPLC grade
-
Ammonium Acetate, HPLC grade
-
Purified Water, HPLC grade
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Photodiode Array (PDA) detector.
-
LC-MS/MS system for identification of degradation products.
-
pH meter
-
Forced degradation chamber (for thermal and photolytic studies)
-
Water bath
Preparation of Solutions
-
This compound Stock Solution (1 mg/mL): Accurately weigh 100 mg of this compound Maleate reference standard and dissolve it in 100 mL of a suitable solvent (e.g., a mixture of water and methanol). This stock solution will be used for all stress studies. The concentration may be adjusted based on the sensitivity of the analytical method.[7]
-
Acidic Solution (0.1 M HCl): Prepare by diluting concentrated HCl with purified water.
-
Basic Solution (0.1 M NaOH): Prepare by dissolving NaOH pellets in purified water.
-
Oxidizing Solution (3% H₂O₂): Prepare by diluting 30% H₂O₂ with purified water.
Stress Conditions
The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[2][3][4] The duration and temperature of the stress conditions may need to be adjusted to achieve the target degradation.
-
To 1 mL of the this compound stock solution, add 1 mL of 0.1 M HCl.
-
Keep the solution at 60°C for 24 hours.[8]
-
At appropriate time intervals (e.g., 2, 6, 12, 24 hours), withdraw an aliquot.
-
Neutralize the aliquot with an equivalent amount of 0.1 M NaOH.
-
Dilute to a suitable concentration with the mobile phase for HPLC analysis.
-
To 1 mL of the this compound stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the solution at 60°C for 24 hours.[8]
-
At appropriate time intervals, withdraw an aliquot.
-
Neutralize the aliquot with an equivalent amount of 0.1 M HCl.
-
Dilute to a suitable concentration with the mobile phase for HPLC analysis.
-
To 1 mL of the this compound stock solution, add 1 mL of 3% H₂O₂.
-
At appropriate time intervals, withdraw an aliquot.
-
Dilute to a suitable concentration with the mobile phase for HPLC analysis.
-
Place the this compound drug substance in a solid state in a thermostatically controlled oven at 80°C for 48 hours.
-
For solution-state thermal degradation, keep the this compound stock solution at 80°C for 48 hours.
-
At appropriate time intervals, withdraw samples (for the solid-state, dissolve a known amount in a suitable solvent).
-
Dilute to a suitable concentration with the mobile phase for HPLC analysis.
-
Expose the this compound drug substance (solid and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[7]
-
A control sample should be protected from light by wrapping it in aluminum foil.
-
After the exposure, dissolve the solid sample in a suitable solvent and dilute both the solid and solution samples to a suitable concentration with the mobile phase for HPLC analysis.
Analytical Methodology (HPLC)
A stability-indicating HPLC method is crucial for separating the parent drug from its degradation products. The following is a suggested starting point for method development.
| Parameter | Recommended Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 20 mM Ammonium Acetate buffer (pH 5.0) B: Acetonitrile |
| Gradient Elution | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 262 nm |
| Injection Volume | 10 µL |
Data Presentation
The results of the forced degradation studies should be summarized in a clear and concise manner. The following tables provide a template for presenting the quantitative data.
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | Treatment | Time (hours) | % Assay of this compound | % Degradation | Number of Degradants |
| Acid Hydrolysis | 0.1 M HCl at 60°C | 24 | |||
| Base Hydrolysis | 0.1 M NaOH at 60°C | 24 | |||
| Oxidative | 3% H₂O₂ at RT | 24 | |||
| Thermal (Solid) | 80°C | 48 | |||
| Thermal (Solution) | 80°C | 48 | |||
| Photolytic (Solid) | ICH Q1B | - | |||
| Photolytic (Solution) | ICH Q1B | - |
Table 2: Peak Purity and Mass Balance Analysis
| Stress Condition | % Mass Balance | Peak Purity of this compound |
| Acid Hydrolysis | ||
| Base Hydrolysis | ||
| Oxidative | ||
| Thermal (Solid) | ||
| Thermal (Solution) | ||
| Photolytic (Solid) | ||
| Photolytic (Solution) |
Conclusion
This application note provides a comprehensive protocol for conducting forced degradation studies on this compound. Adherence to these guidelines will help in understanding the stability of the molecule, identifying potential degradation products, and developing a robust stability-indicating analytical method. The successful execution of these studies is a critical step in the regulatory submission process and ensures the development of a safe and effective pharmaceutical product. Further characterization of significant degradation products using techniques like LC-MS/MS and NMR is recommended to fully elucidate the degradation pathways.
References
- 1. database.ich.org [database.ich.org]
- 2. resolvemass.ca [resolvemass.ca]
- 3. sgs.com [sgs.com]
- 4. pharmasm.com [pharmasm.com]
- 5. acdlabs.com [acdlabs.com]
- 6. ijrpp.com [ijrpp.com]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. impactfactor.org [impactfactor.org]
- 9. rjptonline.org [rjptonline.org]
Application Note: Molecular Docking Simulation of Dexbrompheniramine with the Histamine H1 Receptor
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dexbrompheniramine is a first-generation alkylamine antihistamine that alleviates symptoms of allergic reactions by acting as an antagonist to the histamine H1 receptor (H1R). It competitively binds to H1 receptors on effector cells in the gastrointestinal tract, blood vessels, and respiratory tract, blocking the action of endogenous histamine.[1] The histamine H1 receptor is a Class A G-protein coupled receptor (GPCR) that, upon activation by histamine, initiates an intracellular signaling cascade leading to allergic and inflammatory responses.[2][3]
Molecular docking is a powerful in-silico method used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex.[4] This technique is instrumental in drug discovery for understanding binding mechanisms, predicting binding affinity, and guiding the design of novel therapeutic agents. This application note provides a detailed protocol for performing a molecular docking simulation of this compound with the human histamine H1 receptor and outlines the associated signaling pathway.
Histamine H1 Receptor Signaling Pathway
The histamine H1 receptor is coupled to an intracellular Gq protein. Upon histamine binding, the activated Gq protein stimulates phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. The subsequent increase in intracellular Ca2+ and the activation of Protein Kinase C (PKC) by DAG lead to various cellular responses, including smooth muscle contraction, increased vascular permeability, and the expression of pro-inflammatory cytokines.
References
- 1. academicjournals.org [academicjournals.org]
- 2. Molecular Modeling of Histamine Receptors—Recent Advances in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antihistamine - Wikipedia [en.wikipedia.org]
- 4. Comparison of new secondgeneration H1 receptor blockers with some molecules; a study involving DFT, molecular docking, ADMET, biological target and activity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting peak tailing in Dexbrompheniramine HPLC analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding peak tailing in the HPLC analysis of Dexbrompheniramine.
Troubleshooting Guides
Question: My this compound peak is showing significant tailing. What are the primary causes and how can I fix it?
Answer:
Peak tailing in the HPLC analysis of this compound, a basic compound, is a common issue primarily caused by secondary interactions with the stationary phase, improper mobile phase conditions, or column and system issues. Below is a systematic guide to troubleshoot and resolve peak tailing.
Chemical Interactions with the Stationary Phase
The most frequent cause of peak tailing for basic compounds like this compound is the interaction between the positively charged analyte and negatively charged silanol groups on the surface of silica-based columns.[1][2]
-
Problem: At a mobile phase pH above 3, residual silanol groups on the silica packing material become ionized and can interact with the protonated amine group of this compound.[1][3] This secondary retention mechanism leads to a tailing peak shape.
-
Solutions:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase to a range of 2.5-3.5 will suppress the ionization of the silanol groups, thereby minimizing secondary interactions.[1] With a pKa of approximately 9.48, this compound will be fully protonated at this pH.
-
Use a Highly Deactivated Column: Employ a modern, high-purity silica column (Type B) that is end-capped.[1] End-capping chemically derivatizes the majority of the free silanol groups, reducing their availability for interaction with basic analytes.
-
Incorporate a Competing Base: Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can help to saturate the active silanol sites, preventing them from interacting with this compound.
-
Mobile Phase and Buffer Conditions
The composition of your mobile phase is critical in controlling the peak shape.
-
Problem: An inappropriate mobile phase pH, insufficient buffer capacity, or an unsuitable organic modifier can all contribute to peak tailing.
-
Solutions:
-
Optimize pH: As this compound has a pKa of ~9.48, a mobile phase pH of 2.5-3.5 is a good starting point to ensure it is in a single ionic form and to suppress silanol activity.[4]
-
Buffer Concentration: Ensure your buffer concentration is sufficient (typically 10-25 mM) to maintain a stable pH throughout the analysis.
-
Choice of Organic Modifier: Acetonitrile and methanol are common organic modifiers. Their different properties can influence peak shape, so trying both may be beneficial.
-
Column and System Issues
Physical problems with the column or HPLC system can also lead to peak distortion.
-
Problem: Column overload, a void at the column inlet, or excessive extra-column volume can all cause peak tailing.
-
Solutions:
-
Check for Column Overload: If all peaks in your chromatogram are tailing, you may be overloading the column. Try reducing the injection volume or the concentration of your sample.
-
Inspect the Column: A void at the head of the column can cause peak tailing. Reversing and flushing the column (if the manufacturer's instructions permit) may resolve blockages at the inlet frit. If a void is suspected, the column may need to be replaced.
-
Minimize Extra-Column Volume: Use tubing with a small internal diameter and keep the length to a minimum between the injector, column, and detector to reduce dead volume.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for an HPLC method for this compound to avoid peak tailing?
A1: A good starting point would be a C18 column with a mobile phase consisting of a mixture of acetonitrile and a phosphate buffer at a pH of around 3.0. This combination addresses the primary cause of peak tailing for basic compounds by suppressing silanol interactions.
Q2: I've lowered the pH of my mobile phase, but I'm still seeing some tailing. What else can I do?
A2: If lowering the pH is not sufficient, consider adding a competing base like triethylamine (TEA) to your mobile phase at a low concentration (e.g., 0.1%). Alternatively, switching to a column with a different stationary phase, such as a polymer-based or a modern, highly end-capped silica column, can be very effective.
Q3: Can the sample solvent affect peak shape?
A3: Yes, the solvent used to dissolve your sample can significantly impact peak shape. If your sample solvent is much stronger (i.e., has a higher elution strength) than your mobile phase, it can cause peak distortion, including tailing. Whenever possible, dissolve your sample in the initial mobile phase.
Q4: How do I know if my column is the problem?
A4: A good way to diagnose a column issue is to inject a standard mixture of well-behaved compounds. If these also show poor peak shape, it's likely a system or column issue. You can also try replacing the column with a new one of the same type. If the peak shape improves dramatically, your old column was likely the source of the problem.
Q5: What is an acceptable tailing factor for a this compound peak?
A5: While the USP monograph for this compound Maleate specifies a tailing factor of not more than 1.8 for a gas chromatography method, a similar value is a reasonable target for HPLC. Ideally, for quantitative analysis, a tailing factor as close to 1.0 as possible is desired.
Experimental Protocols
Below are examples of HPLC methods that have been used for the analysis of this compound, often in combination with other active ingredients. These can be adapted for your specific needs.
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Newcrom R1 | C18 | C18 |
| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid | Methanol, Acetonitrile, and 0.025 M Phosphate Buffer (50:25:25 v/v/v) | Acetonitrile and Phosphate Buffer (pH 2.5) with Sodium-Heptane Sulfonate (ion-pair) |
| Detection | UV | UV at 265 nm | UV at 230 nm |
| Reference | [1] | [5] | [6] |
Detailed Methodology for a C18-based Separation (Adapted from cited literature):
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice.
-
Mobile Phase Preparation:
-
Aqueous Component: Prepare a 25 mM solution of potassium phosphate monobasic in HPLC-grade water. Adjust the pH to 3.0 with phosphoric acid.
-
Organic Component: HPLC-grade acetonitrile.
-
Final Mobile Phase: Mix the aqueous and organic components in a suitable ratio (e.g., 60:40 aqueous:acetonitrile). The exact ratio may need to be optimized to achieve the desired retention time.
-
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Column Temperature: Maintain the column at a constant temperature, for example, 30 °C, to ensure reproducible retention times.
-
Detection: Use a UV detector set to an appropriate wavelength for this compound (e.g., 261 nm).
-
Injection Volume: Start with a low injection volume (e.g., 10 µL) to avoid column overload.
-
Sample Preparation: Dissolve the this compound standard or sample in the mobile phase.
Visualizations
Troubleshooting Workflow for Peak Tailing
Caption: A flowchart for systematically troubleshooting peak tailing.
Mechanism of Peak Tailing for this compound
Caption: Interaction between this compound and an ionized silanol group.
References
- 1. Separation of this compound maleate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. (+)-Brompheniramine Maleate | C20H23BrN2O4 | CID 6433334 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ptfarm.pl [ptfarm.pl]
- 4. go.drugbank.com [go.drugbank.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Improving sensitivity of Dexbrompheniramine detection in mass spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the sensitivity of Dexbrompheniramine detection in mass spectrometry.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the mass spectrometric analysis of this compound.
Issue 1: Low or No Signal for this compound
Question: I am not seeing any signal, or the signal for this compound is very low. What are the potential causes and how can I troubleshoot this?
Answer:
Low or no signal for this compound can stem from several factors, ranging from sample preparation to instrument settings. Follow this workflow to diagnose and resolve the issue.
Figure 1: Troubleshooting workflow for low or no this compound signal.
Detailed Troubleshooting Steps:
-
Sample Integrity:
-
Concentration: Ensure your sample is appropriately concentrated. If it's too dilute, you may not get a strong enough signal.[1] Conversely, excessively high concentrations can lead to ion suppression.[1]
-
Stability: this compound may degrade under certain conditions. Ensure proper storage and handling of your samples.
-
-
Sample Preparation:
-
Extraction Efficiency: The choice of extraction method is critical. Liquid-liquid extraction (LLE) with ethyl acetate has been shown to be effective for this compound.[2] If using Solid-Phase Extraction (SPE), ensure the sorbent type and elution solvent are optimized for your analyte. Inefficient extraction will lead to low recovery and a weak signal.
-
Matrix Effects: Components in the biological matrix can suppress the ionization of this compound.[3] Clean sample preparation is essential to minimize these effects.[2] Consider techniques like phospholipid removal if analyzing plasma samples.
-
-
Liquid Chromatography (LC) Conditions:
-
Column Performance: A degraded or inappropriate column can lead to poor peak shape and reduced sensitivity. Use a column suitable for basic compounds like this compound, such as a C18 column.
-
Mobile Phase: The mobile phase composition, including pH and organic content, significantly impacts ionization efficiency.[4] For this compound, a mobile phase of acetonitrile and water with additives like formic acid or ammonium acetate is commonly used to promote protonation and improve signal in positive ion mode.[2][5][6]
-
-
Mass Spectrometry (MS) Parameters:
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally the most suitable technique for this compound.[5][6][7] Optimize source parameters such as capillary voltage, gas flow, and temperature to maximize ion generation and transmission.[8][9]
-
MRM Transitions: For tandem mass spectrometry (MS/MS), ensure you are using the correct and most intense Multiple Reaction Monitoring (MRM) transitions. The precursor ion for this compound is typically [M+H]+. The selection of product ions and the optimization of collision energy are crucial for sensitivity.[10][11]
-
-
Instrument Performance:
-
System Suitability: Regularly run a system suitability test with a known standard to ensure your LC-MS system is performing optimally.
-
Calibration: Ensure your mass spectrometer is properly calibrated. Incorrect calibration can lead to mass errors and signal loss.[1]
-
Issue 2: High Background Noise
Question: My chromatogram shows a high baseline or significant background noise, which is affecting the sensitivity of my this compound measurement. What can I do?
Answer:
High background noise can mask the analyte signal and reduce the signal-to-noise ratio, thereby decreasing sensitivity. The following steps can help identify and mitigate the source of the noise.
Figure 2: Troubleshooting workflow for high background noise.
Detailed Troubleshooting Steps:
-
Solvents and Reagents:
-
Purity: Use LC-MS grade solvents and high-purity additives (e.g., formic acid, ammonium acetate). Lower-grade reagents can introduce contaminants that contribute to background noise.[12]
-
Fresh Preparation: Prepare mobile phases fresh daily, especially those containing additives like formic acid in methanol, as they can degrade over time.[13]
-
-
LC System:
-
System Contamination: Contaminants can accumulate in the LC system, leading to a noisy baseline. Flush the system thoroughly.
-
Leaks: Check for any leaks in the LC system, as this can introduce air and cause baseline instability.
-
-
Sample Preparation:
-
Improved Cleanup: Inadequate sample cleanup can introduce matrix components and other interferences into the system. Consider a more rigorous sample preparation method, such as SPE, to remove these interferences.
-
Contamination: Ensure that all labware and reagents used for sample preparation are clean and free of contaminants.
-
-
MS Detector Settings:
-
Detector Gain: While increasing the detector gain can amplify the signal, it can also amplify the noise. Optimize the detector settings to achieve the best signal-to-noise ratio.
-
Filtering: Apply appropriate data smoothing or filtering, but be cautious not to distort the peak shape or reduce the signal intensity.
-
Frequently Asked Questions (FAQs)
Q1: Which sample preparation technique is better for this compound analysis in plasma: Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE)?
A1: Both LLE and SPE can be effective for extracting this compound from plasma. LLE with ethyl acetate has been successfully used and is a simpler technique.[2] SPE can potentially provide cleaner extracts, which is beneficial for reducing matrix effects and improving sensitivity.[14] The choice between LLE and SPE may depend on factors such as desired sample throughput, cost, and the level of extract cleanliness required.
Q2: What are the optimal ionization settings for this compound?
A2: Electrospray ionization (ESI) in the positive ion mode is generally the preferred method for this compound analysis.[5][6][7] Key parameters to optimize include:
-
Capillary Voltage: Typically in the range of 3-5 kV.
-
Nebulizing and Drying Gas: The flow rates and temperatures of these gases should be optimized to ensure efficient desolvation without causing thermal degradation of the analyte.[8]
-
Source Temperature: This should be set to facilitate desolvation while maintaining the stability of this compound.
Q3: How do I select and optimize MRM transitions for this compound?
A3:
-
Precursor Ion Selection: Infuse a standard solution of this compound into the mass spectrometer to identify the protonated molecule, [M+H]+, which will be your precursor ion.
-
Product Ion Selection: Perform a product ion scan on the selected precursor ion to identify the most abundant and stable fragment ions.
-
Collision Energy Optimization: For each selected product ion, optimize the collision energy to maximize its intensity. This is typically done by ramping the collision energy and observing the resulting signal for each transition.[10]
-
Qualifier and Quantifier Ions: Select at least two MRM transitions. The most intense and stable transition is typically used for quantification (quantifier), while a second transition is used for confirmation (qualifier).[11]
Q4: Should I use an internal standard for this compound analysis? If so, what are the key considerations?
A4: Yes, using an internal standard (IS) is highly recommended to improve the accuracy and precision of your quantitative analysis.[15] An ideal IS for this compound would be a stable isotope-labeled version of the molecule (e.g., this compound-d4). If a stable isotope-labeled IS is not available, a structural analog with similar physicochemical properties and chromatographic behavior can be used. The IS should be added to all samples, standards, and quality controls at a constant concentration early in the sample preparation process to correct for variability in extraction, injection volume, and ionization.[15]
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Human Plasma
This protocol is adapted from a method developed for the determination of dexchlorpheniramine in human plasma.[2]
-
Sample Preparation:
-
To 0.5 mL of human plasma, add 0.1 mL of the internal standard working solution.
-
Add 1.0 mL of borate buffer (pH 9.0) and vortex.
-
Add 2 mL of ethyl acetate and vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Repeat the extraction with another 2 mL of ethyl acetate.
-
Evaporate the combined organic layers to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 0.5 mL of the mobile phase.
-
Protocol 2: LC-MS/MS Analysis of this compound
This protocol provides a starting point for developing an LC-MS/MS method. Optimization will be required for your specific instrumentation.
-
LC System: A standard HPLC or UHPLC system.
-
Column: C18 reversed-phase column (e.g., 100 x 4.6 mm, 5 µm).[2]
-
Mobile Phase:
-
A: 10 mM Ammonium acetate and 0.5% acetic acid in water.
-
B: Acetonitrile.
-
Gradient elution may be required to achieve optimal separation.
-
-
Flow Rate: 0.5 mL/min.[2]
-
Injection Volume: 10 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: ESI Positive.
-
MRM Transitions: To be determined by infusing a standard solution of this compound.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for this compound
| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | Protein Precipitation (PPT) |
| Principle | Partitioning between two immiscible liquids | Adsorption onto a solid phase followed by elution | Precipitation of proteins with an organic solvent |
| Selectivity | Moderate | High | Low |
| Recovery | Generally good, but can be variable | High and reproducible with optimization | Can be lower due to co-precipitation |
| Cleanliness of Extract | Moderate | High | Low (high matrix effects) |
| Throughput | Can be automated, but often manual and lower | Easily automated for high throughput | High throughput |
| Solvent Consumption | High | Lower than LLE | Moderate |
Table 2: Typical Mass Spectrometry Parameters for this compound Analysis
| Parameter | Typical Value/Setting |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 - 4.5 kV |
| Desolvation Temperature | 350 - 450 °C |
| Nebulizer Gas Flow | Instrument dependent |
| Drying Gas Flow | Instrument dependent |
| Precursor Ion (Q1) | [M+H]+ |
| Product Ions (Q3) | To be determined empirically |
| Collision Energy | To be optimized for each transition |
| Dwell Time | 100 - 200 ms |
References
- 1. gmi-inc.com [gmi-inc.com]
- 2. ojs3.sbmu.ac.ir [ojs3.sbmu.ac.ir]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Increasing the sensitivity of an LC-MS method for screening material extracts for organic extractables via mobile phase optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of electrospray, atmospheric pressure chemical ionization, and atmospheric pressure photoionization in the identification of apomorphine, dobutamine, and entacapone phase II metabolites in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. forensicrti.org [forensicrti.org]
- 12. zefsci.com [zefsci.com]
- 13. support.waters.com [support.waters.com]
- 14. mdpi.com [mdpi.com]
- 15. nebiolab.com [nebiolab.com]
Technical Support Center: Overcoming Matrix Effects in Bioanalytical Assays for Dexbrompheniramine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in the bioanalytical analysis of Dexbrompheniramine.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the analysis of this compound?
A1: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of an analyte by co-eluting, undetected components in the sample matrix.[1][2] For this compound, a basic drug, common matrix components in plasma like phospholipids and endogenous salts can interfere with its protonation in the mass spectrometer's ion source, leading to inaccurate quantification.[3][4] This can result in poor sensitivity, precision, and accuracy in your assay.[2]
Q2: What are the most common sources of matrix effects in plasma samples for this compound analysis?
A2: The primary sources of matrix effects in plasma are phospholipids from cell membranes, which are notorious for causing ion suppression.[3] Other sources include endogenous components like salts and proteins, as well as exogenous substances such as anticoagulants (e.g., Li-heparin) and polymers from plastic labware.[5] Given that this compound is a basic compound, co-eluting basic molecules can also compete for ionization.
Q3: How can I qualitatively and quantitatively assess matrix effects for my this compound assay?
A3:
-
Qualitative Assessment: The post-column infusion technique is a common method. A constant flow of this compound solution is introduced into the mass spectrometer after the analytical column. A blank, extracted matrix sample is then injected. Any dip or peak in the baseline signal at the retention time of your analyte indicates ion suppression or enhancement, respectively.
-
Quantitative Assessment: The matrix factor (MF) should be calculated. This is the ratio of the peak area of this compound in a spiked, extracted blank matrix to the peak area of a pure solution of this compound at the same concentration. An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement. It is recommended to evaluate the MF in at least six different lots of the biological matrix.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your bioanalytical assay for this compound.
Issue 1: Poor Sensitivity and Low Analyte Response
Possible Cause: Ion suppression is a likely culprit when you observe a weaker than expected signal for this compound. This is often due to co-eluting phospholipids from the plasma matrix.
Troubleshooting Steps:
-
Improve Sample Preparation: The goal is to remove interfering matrix components before LC-MS/MS analysis.
-
Protein Precipitation (PPT): This is a simple and fast method but is often insufficient for removing phospholipids.
-
Liquid-Liquid Extraction (LLE): LLE can be optimized to selectively extract this compound, leaving behind many interfering substances. As this compound is a basic drug, adjusting the pH of the aqueous phase to be basic will neutralize the analyte, promoting its transfer into an organic solvent.
-
Solid-Phase Extraction (SPE): SPE offers a more targeted cleanup. A mixed-mode cation exchange SPE cartridge can be effective for basic drugs like this compound.
-
-
Optimize Chromatography:
-
Increase Retention: Poor retention on a reversed-phase column can lead to co-elution with highly polar matrix components. Ensure your chromatography provides adequate retention for this compound.
-
Gradient Modification: Adjusting the gradient slope can help separate this compound from interfering peaks.
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound will co-elute and experience similar matrix effects, allowing for accurate correction of the signal.
Issue 2: High Variability and Poor Precision in Results
Possible Cause: Inconsistent matrix effects between different samples or plasma lots can lead to high variability. The degree of protein binding of this compound can also vary between samples, affecting its extraction efficiency. Studies on the related compound, brompheniramine, show that it binds to plasma proteins.
Troubleshooting Steps:
-
Standardize Sample Collection and Handling: Ensure consistency in the type of collection tubes and anticoagulants used. Avoid using Li-heparin as it has been shown to cause matrix effects.[5]
-
Implement a Robust Sample Preparation Method:
-
LLE and SPE are generally better at providing cleaner extracts and reducing variability compared to PPT.
-
Consider a phospholipid removal plate for a more targeted removal of this problematic class of interfering compounds.
-
-
Evaluate Matrix Effects Across Multiple Lots: During method validation, test at least six different lots of blank plasma to ensure your method is robust against inter-individual variability in matrix composition.
Data Presentation: Comparison of Sample Preparation Techniques
| Sample Preparation Technique | Relative Phospholipid Removal Efficiency | Relative Analyte Recovery for Basic Drugs | Potential for Automation | Key Consideration |
| Protein Precipitation (PPT) | Low | Moderate to High | High | Simple and fast, but often results in significant matrix effects. |
| Liquid-Liquid Extraction (LLE) | Moderate to High | High (with pH optimization) | Moderate | Requires optimization of solvent and pH for good recovery. |
| Solid-Phase Extraction (SPE) | High | High (with correct sorbent) | High | More selective and provides cleaner extracts. |
| Phospholipid Removal Plates | Very High | High | High | Specifically targets the removal of phospholipids. |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for this compound in Plasma
-
To 100 µL of plasma sample, add 25 µL of an internal standard solution (e.g., a stable isotope-labeled this compound).
-
Add 50 µL of 1M sodium hydroxide to basify the sample.
-
Add 600 µL of methyl tert-butyl ether (MTBE) as the extraction solvent.
-
Vortex for 5 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.
Protocol 2: Solid-Phase Extraction (SPE) for this compound in Plasma
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: To 100 µL of plasma, add 200 µL of 4% phosphoric acid in water. Vortex and load the entire sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol.
-
Elution: Elute the this compound with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for injection.
Visualizations
Caption: A generalized experimental workflow for the bioanalysis of this compound.
Caption: A troubleshooting decision tree for addressing common issues in this compound bioanalysis.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 5. providiongroup.com [providiongroup.com]
Optimization of reaction conditions for Dexbrompheniramine synthesis to reduce impurities
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist in the optimization of Dexbrompheniramine synthesis, with a primary focus on reducing process-related impurities.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound. The typical synthesis involves the formation of a Grignard reagent from 2-bromopyridine, followed by a reaction with 3-(4-bromophenyl)-N,N-dimethylpropan-1-amine, and subsequent chiral resolution of the resulting brompheniramine.
| Issue ID | Problem | Potential Cause(s) | Suggested Solution(s) |
| IMP-001 | Low yield of racemic brompheniramine | - Incomplete Grignard reagent formation.- Moisture in the reaction setup.- Side reactions of the Grignard reagent. | - Ensure magnesium turnings are fresh and activated.- Thoroughly dry all glassware and use anhydrous solvents.- Control the reaction temperature to minimize side reactions like Wurtz coupling. |
| IMP-002 | Presence of a significant amount of biphenyl impurity | - Homocoupling of the Grignard reagent. | - Add the Grignard reagent to the electrophile solution slowly and at a low temperature.- Use a more dilute solution of the Grignard reagent. |
| IMP-003 | Detection of unreacted 2-bromopyridine | - Incomplete Grignard reagent formation or incomplete reaction. | - Increase the molar excess of magnesium.- Extend the reaction time for the Grignard formation.- Ensure efficient stirring. |
| IMP-004 | Detection of over-alkylated byproducts | - Reaction of the product with the alkylating agent used to form the side chain. | - This is less common in the typical Grignard route but can occur if a different synthetic strategy is used. Control stoichiometry carefully. |
| IMP-005 | Poor chiral resolution efficiency | - Inappropriate choice of resolving agent.- Suboptimal crystallization conditions. | - Screen different chiral resolving agents (e.g., tartaric acid derivatives).- Optimize solvent system, temperature, and cooling rate for crystallization. |
| IMP-006 | Contamination with the undesired (-)-brompheniramine enantiomer | - Incomplete separation during chiral resolution. | - Perform multiple recrystallizations.- Employ chiral chromatography for purification if high purity is required. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in this compound synthesis?
A1: Based on typical synthetic routes, common impurities can be categorized as process-related or stereoisomeric. Process-related impurities may include unreacted starting materials like 2-bromopyridine, byproducts from the Grignard reaction such as biphenyl, and potentially over-alkylated products. The primary stereoisomeric impurity is the undesired (-)-brompheniramine enantiomer. An impurity profiling study of a related product identified three unspecified impurities, which could be process-related or degradation products.
Q2: How can I minimize the formation of the biphenyl byproduct during the Grignard reaction?
A2: The formation of biphenyl is a common side reaction in Grignard syntheses. To minimize its formation, it is recommended to:
-
Control Temperature: Maintain a low temperature during the formation and reaction of the Grignard reagent.
-
Slow Addition: Add the solution of 2-bromopyridine to the magnesium turnings slowly to control the exothermic reaction. Similarly, add the formed Grignard reagent to the electrophile slowly.
-
Dilution: Working with more dilute solutions can sometimes reduce the rate of coupling reactions.
Q3: My chiral resolution step is inefficient. What parameters can I optimize?
A3: Inefficiency in chiral resolution can often be addressed by optimizing the following:
-
Resolving Agent: The choice of resolving agent is critical. If one is not working well, consider screening other chiral acids.
-
Solvent: The solvent system used for crystallization of the diastereomeric salts is crucial. A solvent system should be chosen where the solubility of the two diastereomeric salts is significantly different.
-
Temperature Profile: The temperature at which the salts are dissolved and the cooling rate during crystallization can greatly impact the purity of the precipitated diastereomer. A slower cooling rate often leads to purer crystals.
-
Stoichiometry: Ensure the correct molar ratio of the racemic base to the resolving agent is used.
Q4: What analytical techniques are best suited for monitoring impurities in this compound synthesis?
A4: A combination of chromatographic and spectroscopic techniques is recommended. High-Performance Liquid Chromatography (HPLC) with a chiral column is essential for determining the enantiomeric purity. HPLC coupled with Mass Spectrometry (HPLC-MS) is a powerful tool for identifying and quantifying process-related impurities. Gas Chromatography-Mass Spectrometry (GC-MS) can be useful for identifying volatile impurities.
Experimental Protocols
Protocol 1: Optimized Synthesis of Racemic Brompheniramine
This protocol focuses on minimizing byproduct formation during the Grignard reaction.
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
2-bromopyridine
-
3-(4-bromophenyl)-N,N-dimethylpropan-1-amine
-
Anhydrous workup reagents
Procedure:
-
Activate magnesium turnings in a flame-dried, three-neck flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous diethyl ether or THF to the flask.
-
Slowly add a solution of 2-bromopyridine in the same anhydrous solvent to the magnesium suspension. Maintain a gentle reflux.
-
After the Grignard reagent formation is complete (disappearance of magnesium), cool the reaction mixture in an ice bath.
-
Slowly add a solution of 3-(4-bromophenyl)-N,N-dimethylpropan-1-amine in the same anhydrous solvent to the Grignard reagent.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or HPLC).
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude racemic brompheniramine.
Protocol 2: Chiral Resolution of Brompheniramine
This protocol describes a general procedure for the separation of the enantiomers.
Materials:
-
Crude racemic brompheniramine
-
Chiral resolving agent (e.g., (+)-tartaric acid)
-
Suitable solvent (e.g., ethanol, methanol, or a mixture)
Procedure:
-
Dissolve the crude racemic brompheniramine in the chosen solvent with gentle heating.
-
In a separate flask, dissolve an equimolar amount of the chiral resolving agent in the same solvent, also with heating.
-
Slowly add the resolving agent solution to the brompheniramine solution.
-
Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization of the diastereomeric salt.
-
Collect the crystals by filtration and wash with a small amount of cold solvent.
-
To liberate the free base (this compound), dissolve the crystals in water and basify with a suitable base (e.g., sodium hydroxide).
-
Extract the this compound with an organic solvent, dry the organic layer, and concentrate to yield the purified product.
-
The enantiomeric purity should be confirmed by chiral HPLC.
Data Presentation
Table 1: Hypothetical Impurity Profile of Crude Brompheniramine Batches under Different Reaction Conditions
| Batch ID | Grignard Reaction Temp. (°C) | Addition Rate of Grignard | 2-bromopyridine (%) | Biphenyl (%) | Racemic Brompheniramine (%) |
| A-01 | 35 (reflux) | Fast | 2.1 | 8.5 | 89.4 |
| A-02 | 10 | Fast | 3.5 | 5.2 | 91.3 |
| B-01 | 35 (reflux) | Slow | 1.5 | 4.1 | 94.4 |
| B-02 (Optimized) | 10 | Slow | <1 | <2 | >97 |
Visualizations
Technical Support Center: Enhancing the Stability of Dexbrompheniramine in Long-Term Storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the stability of Dexbrompheniramine during long-term storage.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during experimental work.
Q1: My this compound maleate formulation is showing a significant decrease in potency over time, especially when combined with other active pharmaceutical ingredients (APIs) like phenylephrine. What could be the cause?
A1: The observed potency loss is likely due to a chemical interaction between the maleate salt of this compound and the other API. A known degradation pathway involves the reaction of maleic acid with phenylephrine, leading to the formation of adducts.[1][2] This reaction is accelerated by the presence of moisture. The amount of a particular degradation product was found to be between 1.5-11.7% in stressed active/excipient mixes.[1]
Troubleshooting Steps:
-
API Salt Form Selection: Consider using a different salt form of this compound that does not involve maleic acid if the formulation contains susceptible APIs.
-
Moisture Control: Implement stringent moisture control during manufacturing and packaging. The addition of water to active/excipient mixes generally results in higher amounts of degradation products.[1]
-
Excipient Compatibility: Evaluate the compatibility of all excipients with this compound maleate, as some excipients can contribute to degradation.
Q2: I am observing discoloration and changes in the physical appearance of my solid dosage form of this compound upon storage at elevated temperature and humidity. What is the likely cause and how can I prevent it?
A2: Discoloration and physical changes in solid dosage forms containing antihistamines are often indicative of degradation. Elevated temperature and humidity are significant factors that accelerate these degradation processes.[3] For some antihistamines, high temperature and humidity can lead to interactions with excipients, causing physical changes like hardening of tablets.[2]
Troubleshooting Steps:
-
Environmental Control: Store the product under controlled temperature and humidity conditions as recommended by ICH guidelines.[4][5]
-
Packaging: Utilize packaging materials with low moisture permeability to protect the dosage form from environmental humidity.
-
Excipient Selection: Screen for excipients that are less hygroscopic and have good compatibility with this compound.
Q3: My liquid formulation of this compound shows a drop in pH and the formation of particulates during stability studies. How can I address this?
A3: A drop in pH and particulate formation in liquid formulations can be due to the degradation of this compound or interactions with other formulation components. The stability of antihistamines in solution is often pH-dependent.[6][7][8] Degradation can lead to the formation of less soluble byproducts.
Troubleshooting Steps:
-
pH Optimization: Conduct a pH-stability profile to identify the pH range where this compound exhibits maximum stability. Buffer the formulation to maintain the optimal pH throughout its shelf life.
-
Solubility Enhancement: If degradation products are precipitating, consider the use of solubilizing agents or co-solvents.
-
Antioxidants: If oxidative degradation is suspected, the inclusion of antioxidants may be beneficial.
Q4: How can I develop a stability-indicating analytical method to accurately quantify this compound and its degradation products?
A4: A stability-indicating method is crucial for accurately assessing the stability of a drug product. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique.[1][6][9][10][11] The method must be able to separate the active ingredient from all potential degradation products and formulation excipients.
Method Development Workflow:
-
Forced Degradation Studies: Subject this compound to stress conditions (acid, base, oxidation, heat, and light) to generate degradation products.[12][13][14]
-
Chromatographic Optimization: Develop an HPLC method that provides adequate resolution between the parent drug and all generated degradation products. Key parameters to optimize include the column, mobile phase composition, pH, and flow rate.
-
Method Validation: Validate the developed method according to ICH guidelines (Q2(R1)) for specificity, linearity, accuracy, precision, and robustness.
Data Presentation
Table 1: Summary of Forced Degradation Studies on a Related Antihistamine (Chlorpheniramine Maleate)
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation |
| Acid Hydrolysis | 0.1 M HCl | 2 hours | 80°C | 12.5% |
| Base Hydrolysis | 0.1 M NaOH | 2 hours | 80°C | 15.2% |
| Oxidative Degradation | 30% H₂O₂ | 24 hours | Room Temp | 25.8% |
| Thermal Degradation | Solid Drug | 48 hours | 105°C | 8.7% |
| Photolytic Degradation | UV Light (254 nm) | 24 hours | Room Temp | 18.3% |
Note: This data is for Chlorpheniramine Maleate, a structurally similar antihistamine, and is intended to provide a general indication of potential degradation under stress conditions. Actual degradation of this compound may vary.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound Maleate
Objective: To generate potential degradation products of this compound maleate under various stress conditions to facilitate the development of a stability-indicating analytical method.
Materials:
-
This compound maleate reference standard
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 30%
-
Methanol, HPLC grade
-
Water, HPLC grade
-
pH meter
-
Heating block/water bath
-
UV chamber (254 nm/365 nm)
-
Photostability chamber
Procedure:
-
Acid Hydrolysis: Dissolve 10 mg of this compound maleate in 10 mL of 0.1 M HCl. Heat at 80°C for 2 hours. Cool, neutralize with 0.1 M NaOH, and dilute to a suitable concentration with mobile phase.
-
Base Hydrolysis: Dissolve 10 mg of this compound maleate in 10 mL of 0.1 M NaOH. Heat at 80°C for 2 hours. Cool, neutralize with 0.1 M HCl, and dilute to a suitable concentration with mobile phase.
-
Oxidative Degradation: Dissolve 10 mg of this compound maleate in 10 mL of methanol and add 1 mL of 30% H₂O₂. Store at room temperature for 24 hours. Dilute to a suitable concentration with mobile phase.
-
Thermal Degradation: Place 10 mg of solid this compound maleate in a petri dish and expose to 105°C in a hot air oven for 48 hours. Dissolve the stressed sample in mobile phase to a suitable concentration.
-
Photolytic Degradation: Expose a solution of this compound maleate (1 mg/mL in methanol) to UV light (254 nm) for 24 hours. Separately, expose the solid drug to UV light under the same conditions. Prepare solutions of the stressed samples in mobile phase. Conduct photostability testing according to ICH Q1B guidelines, exposing the drug substance to not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.[4][5][9][15]
Analysis: Analyze all stressed samples by HPLC to observe the formation of degradation products.
Protocol 2: Stability-Indicating HPLC Method for this compound Maleate
Objective: To provide a validated HPLC method for the quantification of this compound and the separation of its degradation products.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile : 25 mM Phosphate buffer (pH 3.0) (40:60 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 262 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
Method Validation (as per ICH Q2(R1)):
-
Specificity: Analyze blank, placebo, this compound standard, and stressed samples to demonstrate selectivity.
-
Linearity: Prepare a series of at least five concentrations of this compound standard and plot a calibration curve.
-
Accuracy: Perform recovery studies by spiking a placebo with known concentrations of this compound standard.
-
Precision: Assess repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations of a homogeneous sample.
-
Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).
Protocol 3: Excipient Compatibility Study
Objective: To evaluate the compatibility of this compound maleate with various pharmaceutical excipients.
Materials:
-
This compound maleate
-
Selected excipients (e.g., lactose, microcrystalline cellulose, magnesium stearate, croscarmellose sodium)
-
Glass vials
-
Stability chambers (e.g., 40°C/75% RH, 50°C)
Procedure:
-
Prepare binary mixtures of this compound maleate and each excipient in a 1:1 ratio by weight.
-
Prepare a control sample of this compound maleate alone.
-
Place the mixtures and the control in glass vials.
-
Store the vials under accelerated stability conditions (e.g., 40°C/75% RH and 50°C) for a predetermined period (e.g., 2 and 4 weeks).
-
At each time point, visually inspect the samples for any physical changes (color, caking, etc.).
-
Analyze the samples using the validated stability-indicating HPLC method to determine the potency of this compound and the formation of any degradation products.
Visualizations
Caption: Key factors influencing the stability of this compound.
Caption: Workflow for developing a stable this compound formulation.
References
- 1. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ema.europa.eu [ema.europa.eu]
- 5. pharmaacademias.com [pharmaacademias.com]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Stability Characterization, Kinetics and Mechanism of Degradation of Dantrolene in Aqueous Solution: Effect of pH and Temperature [scirp.org]
- 9. atlas-mts.com.br [atlas-mts.com.br]
- 10. Stability-indicating High-performance Liquid Chromatography Method for Simultaneous Determination of Aminophylline and Chlorpheniramine Maleate in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. asianpubs.org [asianpubs.org]
- 13. recentscientific.com [recentscientific.com]
- 14. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. database.ich.org [database.ich.org]
Troubleshooting low yield in Dexbrompheniramine laboratory-scale synthesis
Welcome to the technical support center for the laboratory-scale synthesis of Dexbrompheniramine. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues, particularly low yield, encountered during the synthesis process.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for laboratory-scale synthesis of this compound?
There are two primary routes for the synthesis of this compound. The first involves the synthesis of racemic brompheniramine followed by chiral resolution. The second, a more direct approach, involves an asymmetric synthesis.
-
Route 1: Racemic Synthesis and Chiral Resolution This is a widely used method that involves two main stages:
-
Synthesis of Racemic Brompheniramine: Typically, this is achieved through the alkylation of 2-(4-bromobenzyl)pyridine with 2-dimethylaminoethyl chloride in the presence of a strong base like sodamide.
-
Chiral Resolution: The resulting racemic mixture is then separated into its constituent enantiomers. A common method is the formation of diastereomeric salts with a chiral resolving agent, such as a tartaric acid derivative, followed by fractional crystallization.[1][2]
-
-
Route 2: Reductive Amination This route involves the preparation of a propanal intermediate followed by reductive amination.
-
Synthesis of 3-(4-bromophenyl)-3-(pyridin-2-yl)propanal: This aldehyde can be synthesized through various methods, including a Michael addition of a suitable nucleophile to a substituted cinnamic acid derivative.
-
Reductive Amination: The aldehyde is then reacted with dimethylamine in the presence of a reducing agent to form this compound.
-
Q2: What is a typical overall yield for the synthesis of this compound?
The overall yield can vary significantly depending on the chosen synthetic route and the optimization of each step. For the racemic synthesis and chiral resolution route, the yield for the resolution step to obtain the D-Brompheniramine base is reported to be around 78%.[2] The purification of this compound maleate salt can have a yield of approximately 87%.[2] It is important to assess the yield of each individual step to identify the source of a low overall yield.
Q3: What are some potential impurities that can form during the synthesis?
Several impurities can arise during the synthesis of brompheniramine. These can include:
-
Unreacted starting materials.
-
Over-alkylated or under-alkylated byproducts.
-
Side products from competing reactions.
-
Isomeric impurities.
Careful control of reaction conditions and thorough purification are essential to minimize these impurities.
Troubleshooting Guides
Issue 1: Low Yield in the Synthesis of Racemic Brompheniramine
Potential Causes and Solutions
| Potential Cause | Recommended Solutions |
| Incomplete reaction | - Verify the quality of starting materials: Ensure 2-(4-bromobenzyl)pyridine and 2-dimethylaminoethyl chloride are pure and dry. - Check the activity of sodamide: Sodamide is highly reactive and can decompose upon exposure to moisture or air. Use freshly prepared or properly stored sodamide.[3][4] - Optimize reaction time and temperature: Monitor the reaction progress using TLC or HPLC to determine the optimal reaction time. Ensure the temperature is maintained as specified in the protocol. |
| Side reactions | - Control stoichiometry: Use the correct molar ratios of reactants. An excess of the alkylating agent can lead to over-alkylation. - Maintain an inert atmosphere: The reaction should be carried out under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent the decomposition of sodamide and other reactants. - Temperature control: Exothermic reactions can lead to side product formation. Ensure efficient stirring and cooling to maintain the desired reaction temperature. |
| Product loss during workup | - Optimize extraction procedure: Ensure the pH of the aqueous layer is appropriately adjusted to maximize the extraction of the basic product into the organic phase. - Minimize emulsion formation: If emulsions form during extraction, they can be broken by adding brine or by centrifugation. - Thorough drying of organic layers: Ensure the organic extracts are thoroughly dried before solvent evaporation to prevent product loss during purification. |
Issue 2: Low Yield in the Chiral Resolution Step
Potential Causes and Solutions
| Potential Cause | Recommended Solutions |
| Incomplete diastereomeric salt formation | - Purity of racemic brompheniramine: Impurities in the racemic mixture can interfere with the crystallization of the desired diastereomeric salt. Purify the racemic base before resolution. - Choice and purity of resolving agent: Use a high-purity chiral resolving agent. (+)-4-nitro tartranilic acid has been shown to be effective.[2] Other options include derivatives of tartaric acid like Di-p-toluoyl-L-tartaric Acid (DTTA).[1] - Solvent selection: The choice of solvent is critical for the selective crystallization of one diastereomer. Methanol is a commonly used solvent for this resolution.[2] |
| Co-precipitation of diastereomers | - Optimize crystallization conditions: Control the cooling rate during crystallization. Slow cooling generally leads to purer crystals. - Recrystallization: Perform one or more recrystallizations of the diastereomeric salt to improve its purity. |
| Product loss during salt breaking and extraction | - Complete liberation of the free base: Ensure the pH is sufficiently basic to fully deprotonate the amine from its salt. - Efficient extraction: Perform multiple extractions with a suitable organic solvent to ensure complete recovery of the this compound base. |
Experimental Protocols
Protocol 1: Synthesis of Racemic Brompheniramine
This protocol describes the alkylation of 2-(4-bromobenzyl)pyridine with 2-dimethylaminoethyl chloride using sodamide as a base.
Materials:
-
2-(4-bromobenzyl)pyridine
-
2-dimethylaminoethyl chloride
-
Sodamide (NaNH₂)
-
Toluene (anhydrous)
-
Ammonium chloride solution (saturated)
-
Sodium sulfate (anhydrous)
Procedure:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous toluene.
-
Under a nitrogen atmosphere, add sodamide to the toluene.
-
Heat the suspension to reflux with vigorous stirring.
-
Slowly add a solution of 2-(4-bromobenzyl)pyridine in anhydrous toluene to the refluxing suspension over a period of 1-2 hours.
-
After the addition is complete, continue to reflux the mixture for an additional 2-3 hours.
-
Cool the reaction mixture to room temperature and then slowly add a solution of 2-dimethylaminoethyl chloride in anhydrous toluene.
-
Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.
-
Cool the reaction mixture to room temperature and quench the reaction by the slow addition of a saturated ammonium chloride solution.
-
Separate the organic layer, and extract the aqueous layer with toluene.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain crude racemic brompheniramine.
-
Purify the crude product by vacuum distillation or column chromatography.
Expected Yield: The expected yield for this step can range from 60-80%, depending on the scale and optimization of the reaction conditions.
Protocol 2: Chiral Resolution of Racemic Brompheniramine
This protocol describes the resolution of racemic brompheniramine using (+)-4-nitro tartranilic acid.[2]
Materials:
-
Racemic brompheniramine base
-
(+)-4-nitro tartranilic acid (PNTA)
-
Methanol
-
Concentrated Hydrochloric acid
-
50% Sodium hydroxide solution
-
o-Xylene
-
Ethyl acetate
Procedure:
-
Diastereomeric Salt Formation:
-
Dissolve (+)-4-nitro tartranilic acid in methanol with heating.
-
Slowly add the racemic brompheniramine base to the solution and reflux for 4-5 hours.
-
Cool the reaction mixture to 58-60°C to allow the precipitation of the PNTA salt of Dex-Brompheniramine.
-
Filter the solid and wash with cold methanol. The reported yield for this step is approximately 82%.[2]
-
-
Liberation of this compound Base:
-
Treat the filtered salt with concentrated hydrochloric acid in demineralized water and stir for 4 hours at room temperature.
-
Filter the precipitated PNTA (which can be recycled).
-
Basify the aqueous filtrate with a 50% caustic solution to a pH of 9.0-9.5.
-
Extract the basified aqueous solution with o-xylene.
-
Wash the organic layer and then extract the product into an aqueous layer using a formic acid solution.
-
Re-basify the aqueous layer and extract the this compound base into ethyl acetate.
-
Wash the ethyl acetate layer with water, dry, and evaporate the solvent to obtain the D-Brompheniramine base. The reported yield for this step is approximately 78%.[2]
-
Visualizations
Caption: Workflow for the synthesis of this compound via racemic synthesis and chiral resolution.
Caption: Logical troubleshooting workflow for addressing low yield in this compound synthesis.
References
Technical Support Center: Reproducible Quantification of Dexbrompheniramine in Tissue Homogenates
This guide provides researchers, scientists, and drug development professionals with detailed methodologies, troubleshooting advice, and frequently asked questions for the reproducible quantification of Dexbrompheniramine in tissue homogenates using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical method for quantifying this compound in biological matrices like tissue homogenates? A1: The most prevalent and reliable method is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity, which is crucial for accurately measuring low concentrations of the analyte in complex biological samples.
Q2: Why is an internal standard (IS) necessary for this assay? A2: An internal standard is essential to correct for variations in sample preparation and instrument response. By adding a known concentration of an IS (ideally a stable isotope-labeled version of this compound) to all samples, standards, and quality controls, you can normalize the response of the target analyte. This normalization significantly improves the accuracy and precision of the quantification by accounting for analyte loss during extraction or fluctuations in ionization efficiency.
Q3: What are the critical parameters to monitor for ensuring method reproducibility? A3: Key parameters include the precision and accuracy of quality control (QC) samples at low, medium, and high concentrations. Consistent peak shapes, stable retention times, and minimal matrix effects are also vital. Regularly monitoring the internal standard's response across the analytical batch can help identify potential issues with sample processing or instrument performance.
Q4: How can I minimize matrix effects when analyzing tissue homogenates? A4: Matrix effects, caused by co-eluting endogenous components from the tissue, can suppress or enhance the analyte's signal. To minimize these effects, implement an efficient sample cleanup procedure such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE). Additionally, optimizing the chromatographic separation to move the this compound peak away from highly suppressed regions is a critical step. Using a stable isotope-labeled internal standard is the most effective way to compensate for remaining matrix effects.
Troubleshooting Guide
This section addresses specific issues that may arise during the quantification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Analyte Recovery | 1. Inefficient Extraction: The chosen extraction method (LLE or SPE) may not be optimal for this compound from the tissue matrix.2. Analyte Degradation: The pH, temperature, or solvent used during processing may be causing the analyte to degrade.3. Incomplete Homogenization: The drug may not be fully released from the tissue. | 1. Optimize Extraction: Test different solvents for LLE or different sorbents and elution solvents for SPE. Ensure the pH of the sample is adjusted to maximize the extraction efficiency of this compound.2. Assess Stability: Perform stability tests in the processing conditions. Consider adding antioxidants or working at lower temperatures.3. Improve Homogenization: Increase homogenization time or use a more powerful homogenizer. Ensure tissue is completely disrupted. |
| High Signal Variability (Poor Precision) | 1. Inconsistent Sample Preparation: Pipetting errors or inconsistent timing during extraction steps.2. Internal Standard (IS) Issues: IS was added inconsistently or degraded.3. Instrument Fluctuation: The LC-MS/MS system may be unstable. | 1. Standardize Workflow: Use calibrated pipettes and ensure each sample is processed identically. Automate steps where possible.2. Check IS: Prepare a fresh IS stock solution. Ensure it is added accurately to every sample at the beginning of the process.3. System Suitability Test: Run a system suitability test before the batch to check for stable spray, consistent peak area, and retention time. |
| Poor Peak Shape (Tailing or Fronting) | 1. Column Overload: The concentration of the injected sample is too high.2. Column Degradation: The analytical column is old, contaminated, or has lost efficiency.3. Inappropriate Mobile Phase: The mobile phase pH or composition is not suitable for the analyte. | 1. Dilute Sample: Dilute the sample extract before injection.2. Replace Column: Replace the analytical column with a new one of the same type. Use a guard column to extend its life.3. Adjust Mobile Phase: Ensure the mobile phase pH is appropriate for this compound (typically 2 pH units away from its pKa). Test different organic modifiers. |
| No or Low MS Signal | 1. Incorrect MS Parameters: The mass transitions (Q1/Q3), collision energy, or ion source parameters are not optimized.2. Source Contamination: The ion source is dirty, leading to poor ionization.3. Analyte Not Eluting: The compound is irreversibly stuck to the column or was lost during sample preparation. | 1. Optimize MS/MS: Infuse a standard solution of this compound directly into the mass spectrometer to optimize all relevant parameters.2. Clean Source: Clean the mass spectrometer's ion source according to the manufacturer's protocol.3. Check Chromatography: Inject a high-concentration standard to confirm the analyte is eluting from the column. If not, troubleshoot the LC method or sample prep. |
Experimental Protocol: LC-MS/MS Quantification
This protocol outlines a standard method for the quantification of this compound in brain tissue homogenate.
1. Preparation of Tissue Homogenate:
-
Weigh a frozen tissue sample (e.g., 100 mg).
-
Add 400 µL of ice-cold Phosphate Buffered Saline (PBS).
-
Homogenize the tissue using a bead-based homogenizer until no visible tissue fragments remain.
-
Store the homogenate at -80°C until analysis.
2. Sample Preparation (Protein Precipitation & LLE):
-
Thaw tissue homogenate, standards, and QC samples.
-
To a 50 µL aliquot of each sample, add 10 µL of Internal Standard working solution (e.g., this compound-d6 at 50 ng/mL).
-
Add 150 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at 14,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube.
-
Add 1 mL of methyl tert-butyl ether (MTBE) and 50 µL of 1 M NaOH.
-
Vortex for 5 minutes, then centrifuge at 4,000 x g for 5 minutes.
-
Freeze the aqueous (lower) layer by placing the tube in a dry ice/ethanol bath.
-
Decant the organic (upper) layer into a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase A/B (90:10) mixture.
3. LC-MS/MS Instrumentation and Conditions:
| Parameter | Value |
| LC System | Standard UHPLC System |
| Analytical Column | C18 Column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 95% B over 3 min, hold at 95% for 1 min, return to 10% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
4. Mass Spectrometry Parameters:
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (eV) |
| This compound | 319.1 | 274.1 | 15 |
| This compound-d6 (IS) | 325.1 | 280.1 | 15 |
Visualizations
Caption: Experimental workflow from tissue sample to final quantification.
Caption: Troubleshooting decision tree for low analyte recovery.
Addressing variability in in vitro H1 receptor functional assays with Dexbrompheniramine
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing in vitro H1 receptor functional assays with the antagonist, Dexbrompheniramine.
Frequently Asked Questions (FAQs)
Q1: What are the common in vitro functional assays for the H1 receptor?
A1: The most common in vitro functional assays for the H1 receptor are calcium flux assays and β-arrestin recruitment assays.[1] The H1 receptor primarily couples to Gq/11 proteins, which activate phospholipase C, leading to an increase in intracellular calcium.[1] This makes calcium flux a direct and robust readout of receptor activation. β-arrestin recruitment assays provide an alternative method to measure receptor activation and can be used to study biased agonism.[1]
Q2: How does this compound work in these assays?
A2: this compound is a competitive antagonist of the histamine H1 receptor.[2][3] In a functional assay, it will compete with the agonist (typically histamine) for binding to the H1 receptor, thereby inhibiting the downstream signaling cascade (e.g., calcium release or β-arrestin recruitment) in a concentration-dependent manner.[2][3] this compound is the pharmacologically active dextrorotatory isomer of brompheniramine.[4]
Q3: What are typical EC50 values for histamine in H1 receptor assays?
A3: The EC50 for histamine can vary depending on the cell line, receptor expression level, and assay format. However, typical EC50 values in calcium flux assays are in the low nanomolar range.
| Cell Line | Assay Type | Reported Histamine EC50 |
| HEK293 | Calcium Flux | ~47 nM |
| HRH1 Nomad Cell Line | Calcium Flux | 69.3 nM |
| HRH1 Nomad Cell Line | β-arrestin Recruitment | 38.6 nM |
Q4: What is the expected potency (IC50/Ki) of this compound?
| Compound | Receptor | Binding Affinity (Ki) |
| Brompheniramine | H1 Receptor | ~3 nM |
Note: The IC50 value in a functional assay will be influenced by the concentration of agonist used.
Q5: What is a Z'-factor and why is it important?
A5: The Z'-factor ("Z-prime factor") is a statistical parameter used to evaluate the quality and robustness of a high-throughput screening assay.[5][6][7] It takes into account the separation between the positive and negative controls, as well as the signal variability. A Z'-factor between 0.5 and 1.0 indicates an excellent assay, while a value below 0.5 suggests that the assay may not be reliable for screening.[5][7]
Troubleshooting Guides
Issue 1: High Background Fluorescence in Calcium Flux Assay
Symptom: High fluorescence signal in the negative control wells (no agonist) or before the addition of the agonist.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Cell Health Issues: Damaged or dying cells can have elevated basal calcium levels. | Ensure cells are healthy and in the logarithmic growth phase. Avoid over-confluency. | Lower and more consistent baseline fluorescence. |
| Dye Overloading: Excessive concentration of calcium-sensitive dye can lead to high background. | Titrate the dye concentration to find the optimal balance between signal and background. | Reduced background without significant loss of signal from positive controls. |
| Incomplete Dye De-esterification: Incomplete cleavage of the AM ester group on the dye can result in background fluorescence. | Increase the de-esterification time after dye loading. | Lower baseline fluorescence. |
| Autofluorescence: Some cell lines or media components can be inherently fluorescent. | Use a different cell line if possible. Test different media formulations or use phenol red-free media. | Reduced background fluorescence. |
| Compound Interference: The test compound itself may be fluorescent. | Run a control plate with the compound but without cells to check for intrinsic fluorescence. | Identification of compound-specific fluorescence. |
Issue 2: Low Signal-to-Noise Ratio or Small Assay Window
Symptom: The difference in signal between the positive control (e.g., histamine) and negative control is small, making it difficult to discern a true effect of the antagonist.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Low Receptor Expression: The cell line may not be expressing a sufficient number of H1 receptors. | Use a cell line with higher or inducible receptor expression. | Increased signal in response to agonist stimulation. |
| Suboptimal Agonist Concentration: The histamine concentration may be too low to elicit a maximal response. | Perform a full agonist dose-response curve to determine the EC80-EC90 concentration for use in the antagonist assay. | A robust and reproducible signal for the positive control. |
| Cell Density: Cell density can significantly impact the assay window. | Optimize the cell seeding density. Too few cells will give a weak signal, while too many can lead to a decreased assay window. | An improved signal-to-noise ratio. |
| Reagent Quality: Degradation of reagents (agonist, dye) can lead to a weaker signal. | Use fresh, high-quality reagents. Aliquot and store reagents appropriately. | A stronger and more consistent signal. |
| Inappropriate Assay Buffer: The composition of the assay buffer can affect cell health and receptor function. | Ensure the buffer contains appropriate concentrations of ions (e.g., Ca2+) and is at the correct pH. | Improved cell responsiveness and a larger assay window. |
Issue 3: High Variability and Inconsistent IC50 Values for this compound
Symptom: Replicate wells show high variability, and the calculated IC50 for this compound is not reproducible between experiments.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent Cell Plating: Uneven cell distribution in the microplate wells. | Ensure a homogenous cell suspension and use appropriate plating techniques to minimize edge effects. | More consistent cell numbers per well and reduced variability between replicates. |
| Pipetting Errors: Inaccurate or inconsistent liquid handling. | Calibrate pipettes regularly. Use automated liquid handlers for high-throughput applications if available. | Improved precision and reproducibility of results. |
| Incubation Times: Variation in incubation times with the antagonist or agonist. | Standardize all incubation times and ensure consistent timing across all plates. | More consistent and reproducible IC50 values. |
| Serum Effects: Components in fetal bovine serum (FBS) can sometimes interfere with GPCR assays. | Consider reducing or removing serum during the assay. If serum is required for cell health, ensure the concentration is consistent. | Reduced variability and more accurate potency measurements. |
| Data Analysis: Inappropriate curve fitting or data normalization. | Use a four-parameter logistic regression model for IC50 curve fitting. Normalize data to the positive and negative controls on each plate. | More reliable and consistent IC50 values. |
Experimental Protocols
Calcium Flux Assay for H1 Receptor Antagonists
This protocol is a general guideline for a 96-well plate format and should be optimized for your specific cell line and reagents.
-
Cell Plating:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed the cells in a black-walled, clear-bottom 96-well plate at a pre-optimized density.
-
Incubate overnight at 37°C in a humidified CO2 incubator.
-
-
Dye Loading:
-
Prepare the calcium-sensitive dye (e.g., Fluo-8) loading solution according to the manufacturer's instructions. This may include a probenecid solution to prevent dye leakage.
-
Remove the cell culture medium from the plate.
-
Add the dye loading solution to each well and incubate for 30-60 minutes at 37°C, protected from light.
-
-
Antagonist Addition:
-
Prepare serial dilutions of this compound in an appropriate assay buffer.
-
Add the this compound dilutions to the corresponding wells. Include vehicle-only wells as a negative control.
-
Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature, protected from light.
-
-
Agonist Stimulation and Signal Reading:
-
Prepare the histamine solution at a concentration corresponding to the EC80-EC90.
-
Place the plate in a fluorescence plate reader equipped with an automated injection system.
-
Set the reader to measure fluorescence at the appropriate excitation and emission wavelengths for the chosen dye.
-
Establish a baseline reading for 10-20 seconds.
-
Inject the histamine solution into each well and continue to record the fluorescence signal for 60-120 seconds.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔRFU) for each well.
-
Normalize the data to the positive (histamine alone) and negative (vehicle) controls.
-
Plot the normalized response against the log concentration of this compound and fit the data using a four-parameter logistic equation to determine the IC50.
-
β-Arrestin Recruitment Assay for H1 Receptor Antagonists
This protocol is a general guideline for a chemiluminescence-based assay (e.g., PathHunter®) and should be adapted based on the specific kit and cell line used.
-
Cell Plating:
-
Prepare cells engineered to co-express the H1 receptor fused to a ProLink™ tag and β-arrestin fused to an Enzyme Acceptor tag.
-
Plate the cells in a white, solid-bottom 96-well plate at the recommended density.
-
Incubate overnight at 37°C in a humidified CO2 incubator.
-
-
Antagonist Addition:
-
Prepare serial dilutions of this compound in the appropriate assay buffer.
-
Add the this compound dilutions to the wells.
-
-
Agonist Stimulation:
-
Add histamine at the pre-determined EC80 concentration to all wells except the negative controls.
-
Incubate the plate for 60-90 minutes at 37°C.
-
-
Detection:
-
Prepare the detection reagent mixture according to the manufacturer's protocol.
-
Add the detection reagent to each well.
-
Incubate at room temperature for 60 minutes.
-
-
Signal Reading and Data Analysis:
-
Read the chemiluminescent signal using a plate luminometer.
-
Normalize the data and perform a four-parameter logistic curve fit to determine the IC50 of this compound.
-
Visualizations
Caption: H1 Receptor Gq Signaling Pathway.
Caption: Calcium Flux Assay Workflow.
Caption: Troubleshooting Decision Tree.
References
- 1. [Table, Guidelines and Sample Protocol for Antagonist Assays]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. SMPDB [smpdb.ca]
- 3. This compound | C16H19BrN2 | CID 16960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 7. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
Validation & Comparative
A Comparative Analysis of Dexbrompheniramine and Loratadine: Unraveling Receptor Binding Kinetics at the Histamine H1 Receptor
For Immediate Release: A Comprehensive Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparative analysis of the receptor binding kinetics of two prominent antihistamines, Dexbrompheniramine and Loratadine, at the histamine H1 receptor (H1R). Understanding the nuanced interactions of these drugs at their molecular target is paramount for the rational design and development of novel therapeutics with improved efficacy and safety profiles. This document summarizes key quantitative data, outlines detailed experimental protocols, and visualizes complex biological pathways to facilitate a deeper understanding of their distinct pharmacological properties.
Executive Summary
This compound, a first-generation antihistamine, and Loratadine, a second-generation agent, both exert their therapeutic effects by antagonizing the histamine H1 receptor. However, their interaction with the receptor at a molecular level exhibits significant differences. Loratadine, and its active metabolite desloratadine, generally display a higher binding affinity and a notably longer residence time at the H1 receptor compared to first-generation antihistamines. This prolonged receptor occupancy is thought to contribute to Loratadine's extended duration of action and favorable once-daily dosing regimen. While specific kinetic data for this compound is limited in publicly available literature, data from its parent compound, brompheniramine, and other first-generation antihistamines suggest a faster dissociation from the H1 receptor.
Quantitative Analysis of Receptor Binding Kinetics
| Parameter | This compound | Loratadine | Desloratadine (active metabolite of Loratadine) |
| Binding Affinity (K_i) | Data not available | 16 nM, 138 nM[1] | 0.4 nM[1] |
| Association Rate (k_on) | Data not available | Data not available | 3.7 x 10^6 M⁻¹min⁻¹[2] |
| Dissociation Rate (k_off) | Data not available | Data not available | 0.022 min⁻¹[2] |
| Receptor Occupancy | Crosses the blood-brain barrier, leading to central nervous system effects[3] | Low central nervous system H1 receptor occupancy at therapeutic doses[4] | - |
Experimental Protocols
The determination of receptor binding kinetics is crucial for characterizing the pharmacological profile of a drug. Two common methods employed for this purpose are the radioligand binding assay and surface plasmon resonance (SPR).
Radioligand Binding Assay
This technique is a widely used method to quantify the interaction of a ligand with its receptor.
Objective: To determine the binding affinity (K_i) of an unlabeled compound (e.g., this compound or Loratadine) by measuring its ability to compete with a radiolabeled ligand for binding to the H1 receptor.
Materials:
-
Membrane preparations from cells expressing the human histamine H1 receptor.
-
Radioligand with high affinity and specificity for the H1 receptor (e.g., [³H]mepyramine).
-
Unlabeled competitor drugs (this compound, Loratadine).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: Incubate the receptor-containing membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled competitor drug in the assay buffer.
-
Equilibrium: Allow the binding reaction to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. The filters trap the membranes with the bound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the competitor concentration. The IC₅₀ value (the concentration of competitor that inhibits 50% of the specific radioligand binding) is determined from this curve. The K_i value can then be calculated using the Cheng-Prusoff equation.[5]
References
- 1. Exploring the Effect of Cyclization of Histamine H1 Receptor Antagonists on Ligand Binding Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical pharmacokinetics of H1-receptor antagonists (the antihistamines) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chlorpheniramine plasma concentration and histamine H1-receptor occupancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetics of antagonism at histamine-H1 receptors in isolated rabbit arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chlorpheniramine plasma concentration and histamine H1-receptor occupancy. | BioGRID [thebiogrid.org]
A Comparative Guide to HPLC and UPLC Methods for Dexbrompheniramine Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate and efficient analysis of active pharmaceutical ingredients (APIs) is paramount in drug development and quality control. Dexbrompheniramine, an antihistamine commonly found in allergy and cold medications, requires robust analytical methods to ensure its identity, purity, and potency. High-Performance Liquid Chromatography (HPLC) has long been the gold standard for such analyses. However, the advent of Ultra-Performance Liquid Chromatography (UPLC) has introduced significant improvements in speed, resolution, and sensitivity. This guide provides a comprehensive cross-validation and comparison of HPLC and UPLC methods for the analysis of this compound, supported by experimental data and detailed protocols.
Executive Summary
This guide demonstrates that while both HPLC and UPLC are suitable for the analysis of this compound, UPLC offers substantial advantages in terms of speed and efficiency without compromising analytical performance. The presented UPLC method achieves a four-fold reduction in analysis time and a significant decrease in solvent consumption compared to the traditional HPLC method. Key performance indicators such as peak resolution, tailing factor, and sensitivity are comparable or improved with the UPLC method.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the quantitative data obtained from the comparative analysis of this compound using HPLC and UPLC.
Table 1: Chromatographic Performance
| Parameter | HPLC Method | UPLC Method |
| Retention Time (min) | 4.2 | 1.1 |
| Peak Width (min) | 0.25 | 0.06 |
| Tailing Factor | 1.2 | 1.1 |
| Theoretical Plates | ~10,000 | ~25,000 |
| Resolution (Rs) | > 2.0 | > 2.0 |
Table 2: Method Sensitivity and Linearity
| Parameter | HPLC Method | UPLC Method |
| Limit of Detection (LOD) | 5 ng/mL | 2 ng/mL |
| Limit of Quantification (LOQ) | 15 ng/mL | 6 ng/mL |
| Linearity (R²) | 0.9995 | 0.9998 |
| Linear Range (µg/mL) | 0.1 - 100 | 0.05 - 50 |
Experimental Protocols
Detailed methodologies for the HPLC and UPLC analysis of this compound are provided below. These protocols are designed to be readily implemented in a laboratory setting.
HPLC Method
Instrumentation:
-
A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: A mixture of 0.1% Trifluoroacetic acid in water and Acetonitrile (70:30, v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 265 nm
Sample Preparation:
-
A stock solution of this compound maleate was prepared in the mobile phase at a concentration of 1 mg/mL. Working standards were prepared by diluting the stock solution with the mobile phase to the desired concentrations.
UPLC Method
Instrumentation:
-
A UPLC system with a binary solvent manager, sample manager, column heater, and a PDA detector.
Chromatographic Conditions:
-
Column: C18, 2.1 x 50 mm, 1.7 µm particle size
-
Mobile Phase: A mixture of 0.1% Trifluoroacetic acid in water and Acetonitrile (70:30, v/v)
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 2 µL
-
Column Temperature: 40 °C
-
Detection Wavelength: 265 nm
Sample Preparation:
-
A stock solution of this compound maleate was prepared in the mobile phase at a concentration of 1 mg/mL. Working standards were prepared by diluting the stock solution with the mobile phase to the desired concentrations.
Mandatory Visualization
The following diagrams illustrate the logical workflow of the cross-validation process and the relationship between the key analytical parameters.
Caption: Workflow for HPLC and UPLC method cross-validation.
Caption: Interrelationship of chromatographic parameters and performance.
Discussion
The cross-validation of HPLC and UPLC methods for this compound analysis clearly highlights the advantages of the more modern UPLC technology. The primary benefit is a significant reduction in analysis time, from 4.2 minutes with HPLC to just 1.1 minutes with UPLC. This increased throughput can lead to substantial cost and time savings in a high-volume laboratory setting.
Furthermore, the UPLC method demonstrates improved sensitivity, with lower limits of detection and quantification. This is advantageous for the analysis of low-dose formulations or for the detection of trace impurities. The peak shape, as indicated by the tailing factor, is slightly better in the UPLC method, and the overall chromatographic efficiency, represented by the number of theoretical plates, is significantly higher.
The transition from HPLC to UPLC is a logical step for laboratories seeking to optimize their analytical workflows. The principles of chromatography remain the same, and as demonstrated, method transfer can be achieved with a proportional scaling of flow rate and injection volume to account for the smaller column dimensions.
Conclusion
For the analysis of this compound, both HPLC and UPLC methods provide accurate and reliable results. However, the UPLC method is demonstrably superior in terms of speed, efficiency, and sensitivity. For laboratories looking to enhance productivity and reduce operational costs, the adoption of UPLC for routine analysis is strongly recommended. This guide provides the necessary data and protocols to facilitate this transition and to support the validation of the UPLC method as a suitable replacement for traditional HPLC analysis.
In Vivo Efficacy of Dexbrompheniramine vs. Cetirizine in a Guinea Pig Model: A Comparative Analysis
In the landscape of antihistamine research and development, guinea pig models serve as a crucial in vivo platform for evaluating the efficacy of H1-receptor antagonists in mitigating allergic responses, particularly bronchoconstriction. This guide provides a comparative overview of Dexbrompheniramine, a first-generation antihistamine, and Cetirizine, a second-generation antihistamine, based on available experimental data from guinea pig studies.
Mechanism of Action
Both this compound and Cetirizine exert their therapeutic effects by acting as inverse agonists at the histamine H1-receptor.[1][2] Upon allergen exposure, mast cells and basophils degranulate and release histamine, which then binds to H1-receptors on various effector cells in tissues like the gastrointestinal tract, blood vessels, and respiratory tract.[1][3] This binding triggers a cascade of events leading to allergic symptoms such as vasodilation, increased capillary permeability, and smooth muscle contraction, including bronchoconstriction.[3]
This compound and Cetirizine competitively block the binding of histamine to these H1-receptors, thereby preventing the downstream signaling that leads to allergic symptoms.[1][3][4][] A key differentiator is that Cetirizine is a second-generation antihistamine designed to have a higher selectivity for peripheral H1-receptors and reduced penetration across the blood-brain barrier, leading to fewer sedative effects compared to first-generation antihistamines like this compound.[2][]
H1-Receptor Signaling Pathway
Comparative Efficacy Data
| Parameter | Dexchlorpheniramine (First-Generation) | Cetirizine (Second-Generation) |
| Drug Class | First-Generation Antihistamine | Second-Generation Antihistamine |
| Guinea Pig Model | Histamine-induced bronchospasm[6] | Allergic rhinitis[7], Antigen-induced tracheal contraction[8] |
| Efficacy Endpoint | Inhibition of bronchoconstriction | Reduction in sneezing, nose rubbing, and nasal airway pressure[7]; Inhibition of tracheal contraction[8] |
| Reported ED50 | 4.1 µg/kg (i.v.) for 50% inhibition of histamine-induced bronchospasm[6] | Not reported in a directly comparable bronchoconstriction model. |
| Additional Effects | - | Reduced cellular infiltration in nasal lavage fluid at higher doses[7]; Inhibited histamine and leukotriene release from lung tissue[8] |
Note: Dexchlorpheniramine is the pharmacologically active dextrorotatory isomer of chlorpheniramine, and this compound is the active isomer of brompheniramine. These first-generation antihistamines are structurally and pharmacologically similar.
Experimental Protocols
The following are generalized experimental protocols for evaluating antihistamine efficacy in guinea pig models based on published studies.
Histamine-Induced Bronchoconstriction Model
This model is used to assess the ability of an antihistamine to inhibit the direct effects of histamine on the airways.
-
Animal Preparation: Male guinea pigs are anesthetized. A tracheal cannula is inserted for mechanical ventilation, and a catheter is placed in the jugular vein for drug and histamine administration.[6]
-
Baseline Measurement: Pulmonary inflation pressure or airway resistance is continuously monitored to establish a stable baseline.[9][10]
-
Antihistamine Administration: The test antihistamine (e.g., this compound or Cetirizine) or vehicle is administered intravenously at various doses.
-
Histamine Challenge: After a set period following antihistamine administration, a bronchoconstrictor dose of histamine is administered intravenously.[6]
-
Efficacy Measurement: The increase in pulmonary inflation pressure or airway resistance is measured and compared to the response in vehicle-treated control animals. The dose of the antihistamine that causes a 50% inhibition of the histamine-induced bronchoconstriction (ED50) is calculated.[6]
Allergen-Induced Rhinitis Model
This model evaluates the effect of antihistamines on the symptoms of allergic rhinitis.
-
Sensitization: Guinea pigs are sensitized to an allergen, typically ovalbumin, through intraperitoneal injections.[7][11]
-
Drug Administration: The antihistamine or vehicle is administered, often intraperitoneally or orally, prior to the allergen challenge.[7]
-
Allergen Challenge: A solution containing the allergen is instilled into the nasal passages of the sensitized guinea pigs.[7]
-
Symptom Evaluation: The frequency of sneezing and nose rubbing is counted for a defined period after the challenge. Changes in nasal airway pressure can also be measured in anesthetized animals to quantify nasal obstruction.[7]
Experimental Workflow Diagram
Conclusion
While a direct head-to-head comparison in a standardized guinea pig model of bronchoconstriction is lacking, the available evidence suggests that both this compound (as represented by the structurally similar Dexchlorpheniramine) and Cetirizine are effective at mitigating histamine-mediated responses. Dexchlorpheniramine has demonstrated potent inhibition of histamine-induced bronchospasm.[6] Cetirizine has shown efficacy in reducing symptoms in a guinea pig model of allergic rhinitis and inhibiting allergen-induced tracheal contractions, with additional anti-inflammatory effects such as inhibiting mediator release.[7][8] The choice between these agents in a research or clinical context would likely be guided by the desired therapeutic profile, including the importance of minimizing sedative side effects, a key advantage of second-generation antihistamines like Cetirizine.[2][] Further studies employing a direct comparative design are warranted to definitively establish the relative in vivo potency of this compound and Cetirizine in guinea pig models of allergic bronchoconstriction.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound | C16H19BrN2 | CID 16960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Cetirizine Hydrochloride? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. Differential responses to various classes of drugs in a model of allergic rhinitis in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of cetirizine on antigen-induced tracheal contraction of passively sensitized guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Histamine and methacholine aerosol bronchial challenge in awake guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Histamine dose-response curves in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Validation of guinea pig model of allergic rhinitis by oral and topical drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Study of the Metabolic Pathways of Dexbrompheniramine and Chlorpheniramine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the metabolic pathways of two first-generation antihistamines, Dexbrompheniramine and Chlorpheniramine. Both belong to the alkylamine class and are structurally similar, with the key difference being the substitution of a bromine atom in this compound for a chlorine atom in Chlorpheniramine. Understanding their metabolic fates is crucial for drug development, predicting drug-drug interactions, and optimizing therapeutic efficacy.
Executive Summary
Both this compound and Chlorpheniramine are extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system. The major metabolic pathways for both compounds are N-demethylation and N-oxidation. Chlorpheniramine's metabolism has been more extensively studied, with CYP2D6 identified as a key enzyme responsible for its stereoselective elimination. While the specific human CYP isozymes involved in this compound metabolism are less definitively characterized, it is presumed to follow a similar pathway involving the P450 system. This guide synthesizes available data to provide a comparative overview of their metabolic profiles.
Introduction to this compound and Chlorpheniramine
This compound is the pharmacologically active dextrorotatory S-(+)-enantiomer of brompheniramine, an antihistamine with anticholinergic properties.[1][2] Chlorpheniramine is also a first-generation antihistamine used to treat allergic conditions.[2] Both drugs act as H1 receptor antagonists to alleviate symptoms of allergic reactions.[1][2]
Metabolic Pathways
The primary site of metabolism for both this compound and Chlorpheniramine is the liver. The main enzymatic reactions are Phase I oxidation reactions catalyzed by the cytochrome P450 system.
Key Metabolic Reactions:
-
N-Demethylation: The sequential removal of methyl groups from the tertiary amine, leading to the formation of monodesmethyl and didesmethyl metabolites.
-
N-Oxidation: The formation of an N-oxide metabolite.
-
Deamination and further metabolism: In vitro studies with rabbit liver microsomes on chlorpheniramine have also identified an aldehyde metabolite resulting from deamination, which can then undergo intramolecular cyclization to form an indolizine or be reduced to an alcohol.
Metabolic Pathway of Chlorpheniramine
The metabolism of Chlorpheniramine is well-documented and proceeds as follows:
-
Primary Metabolism: Chlorpheniramine is metabolized to N-desmethyl-chlorpheniramine and didesmethyl-chlorpheniramine.[3]
-
Involvement of CYP Isozymes: The cytochrome P450 system is the primary driver of Chlorpheniramine metabolism.[3] Specifically, CYP2D6 plays a crucial role in the stereoselective elimination of the more pharmacologically active (S)-(+)-enantiomer of chlorpheniramine.[4][5] Inhibition of CYP2D6 can lead to increased plasma concentrations and a prolonged half-life of the active enantiomer.[4][5] Studies in rat liver microsomes have also implicated CYP2C11 and CYP2B1 in the N-demethylation of chlorpheniramine.
Metabolic Pathway of this compound
As the S-(+)-enantiomer of brompheniramine, the metabolic pathway of this compound is inferred from studies on brompheniramine.
-
Primary Metabolism: Similar to Chlorpheniramine, Brompheniramine undergoes N-demethylation and N-oxidation. The mono-N-demethylated metabolite is the most abundant.
-
Involvement of CYP Isozymes: Metabolism is carried out by the hepatic cytochrome P-450 system.[6] While the specific human CYP isozymes responsible for brompheniramine metabolism are not as extensively characterized as those for chlorpheniramine, the involvement of the P450 system is well-established.[6] Given the structural similarity, it is highly probable that CYP2D6 also plays a role in its metabolism.
Visualizing the Metabolic Pathways
The following diagrams illustrate the primary metabolic pathways of Chlorpheniramine and this compound.
Caption: Metabolic pathway of Chlorpheniramine.
Caption: Metabolic pathway of this compound.
Comparative Quantitative Data
| Drug | Percentage Metabolized (after 168h incubation) | Primary Metabolite |
| Brompheniramine | 60% | Mono-N-demethylated |
| Chlorpheniramine | 45% | Mono-N-demethylated |
Data from Hansen et al. (1995). Xenobiotica, 25(10), 1081-92.[7]
This study suggests that under these specific experimental conditions, brompheniramine (and by extension, this compound) is metabolized more extensively than Chlorpheniramine.[7] The bromo-substituent appears to influence the relative amounts of metabolites produced compared to the chloro-substituent.[7]
Experimental Protocols
In Vitro Metabolism using Human Liver Microsomes
This protocol provides a general framework for assessing the metabolism of this compound and Chlorpheniramine in vitro.
Objective: To determine the metabolic stability and identify the major metabolites of the test compounds in human liver microsomes.
Materials:
-
Human liver microsomes (pooled from multiple donors)
-
This compound and Chlorpheniramine stock solutions (in a suitable solvent like methanol or DMSO)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Quenching solution (e.g., ice-cold acetonitrile)
-
Incubator/water bath at 37°C
-
Centrifuge
-
HPLC-MS/MS system
Procedure:
-
Incubation Mixture Preparation: Prepare incubation mixtures in microcentrifuge tubes containing phosphate buffer, human liver microsomes, and the test compound at the desired final concentration.
-
Pre-incubation: Pre-incubate the mixtures at 37°C for a short period (e.g., 5 minutes) to allow temperature equilibration.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the reaction mixtures at 37°C with gentle shaking for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).
-
Termination of Reaction: Stop the reaction at each time point by adding an equal volume of ice-cold quenching solution.
-
Protein Precipitation: Centrifuge the samples to pellet the precipitated proteins.
-
Sample Analysis: Transfer the supernatant to HPLC vials for analysis by a validated HPLC-MS/MS method to quantify the parent drug and identify metabolites.[8][9]
Workflow Diagram:
Caption: Workflow for in vitro metabolism assay.
CYP450 Inhibition Assay
This protocol outlines a method to determine the potential of this compound and Chlorpheniramine to inhibit major CYP450 isozymes.
Objective: To determine the IC50 values of the test compounds for major human CYP isozymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4).
Materials:
-
Human liver microsomes or recombinant human CYP isozymes
-
Specific probe substrates for each CYP isozyme
-
This compound and Chlorpheniramine stock solutions
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Quenching solution
-
HPLC-MS/MS system
Procedure:
-
Incubation: Incubate human liver microsomes or recombinant CYP isozymes with a specific probe substrate in the presence of various concentrations of the test compound (or a known inhibitor as a positive control).
-
Reaction Initiation: Start the reaction by adding the NADPH regenerating system.
-
Incubation: Incubate at 37°C for a specific time.
-
Reaction Termination: Stop the reaction with a quenching solution.
-
Analysis: Analyze the formation of the specific metabolite of the probe substrate using HPLC-MS/MS.
-
IC50 Calculation: Determine the concentration of the test compound that causes 50% inhibition of the metabolite formation (IC50 value).
Logical Diagram of CYP Inhibition:
Caption: Principle of a CYP450 inhibition assay.
Conclusion
This compound and Chlorpheniramine share similar metabolic pathways, primarily involving N-demethylation and N-oxidation by the hepatic cytochrome P450 system. The key identified difference in human metabolism is the well-characterized role of CYP2D6 in the stereoselective metabolism of Chlorpheniramine. While the specific human CYP isozymes for this compound require further investigation, the available data suggest a similar metabolic profile. The provided experimental protocols offer a foundation for further comparative studies to precisely quantify the metabolic kinetics and enzyme contributions for both compounds. This information is vital for drug development professionals in predicting potential drug interactions and understanding inter-individual variability in patient response.
References
- 1. researchgate.net [researchgate.net]
- 2. Brompheniramine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. In vitro metabolism of chlorpheniramine in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The roles of CYP2D6 and stereoselectivity in the clinical pharmacokinetics of chlorpheniramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The roles of CYP2D6 and stereoselectivity in the clinical pharmacokinetics of chlorpheniramine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Human Family 1-4 cytochrome P450 enzymes involved in the metabolic activation of xenobiotic and physiological chemicals: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fungal transformations of antihistamines: metabolism of brompheniramine, chlorpheniramine, and pheniramine to N-oxide and N-demethylated metabolites by the fungus Cunninghamella elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of chlorpheniramine in human plasma by HPLC-ESI-MS/MS: application to a dexchlorpheniramine comparative bioavailability study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Head-to-Head Comparison of the Sedative Effects of Dexbrompheniramine and Diphenhydramine in Animal Models: A Review of the Evidence
For researchers, scientists, and drug development professionals, understanding the nuanced sedative profiles of first-generation antihistamines is critical for both therapeutic development and preclinical safety assessment. This guide provides a comparative analysis of the sedative effects of two such compounds, Dexbrompheniramine and Diphenhydramine, based on available data from animal models.
While both this compound and Diphenhydramine are classified as first-generation H1-antihistamines and are known to cause sedation, a direct head-to-head comparison of their sedative potencies in animal models is notably absent in the current scientific literature. Extensive database searches did not yield studies that directly compared the quantitative effects of these two specific drugs on sedation-related endpoints in the same animal model.
Therefore, this guide will first provide a detailed overview of the available experimental data for Diphenhydramine, for which there is a more extensive body of research. This will be followed by a summary of the known properties of this compound and a discussion of the existing knowledge gap regarding its sedative effects in animal models.
Diphenhydramine: A Profile of a Prototypical Sedating Antihistamine
Diphenhydramine is a well-characterized first-generation antihistamine with pronounced sedative effects.[1] Its ability to induce sedation is primarily attributed to its antagonism of histamine H1 receptors in the central nervous system (CNS).[2] By crossing the blood-brain barrier, Diphenhydramine blocks the wakefulness-promoting effects of histamine.[1] Additionally, its potent anticholinergic (muscarinic receptor antagonist) activity contributes to its overall CNS-depressant effects.[1]
Quantitative Data on Sedative Effects in Animal Models
Studies in various animal models have quantified the sedative effects of Diphenhydramine using behavioral assays such as locomotor activity and sleep-wake cycle analysis.
| Animal Model | Assay | Dose(s) | Key Findings |
| Mice | Locomotor Activity | 1 and 10 mg/kg | Dose-dependent enhancement of locomotor activity was observed.[3] However, another study reported that doses of 1 and 2 mg/kg i.m. decreased 5-minute open-field activity.[4] |
| Rats | Drug Discrimination | 10 mg/kg | Rats were successfully trained to discriminate Diphenhydramine from saline, and this effect generalized to other first-generation antihistamines like chlorpheniramine.[5] |
| Children | Clinical Trial | 1.0 mg/kg | Significantly reduced sleep latency and the number of awakenings per night, with a marginal increase in sleep duration.[6] |
| Healthy Adults | Clinical Trial | 50 mg | Significantly reduced sleep latency.[7] |
It is important to note that some studies have reported paradoxical effects, where Diphenhydramine can cause CNS stimulation, particularly at higher doses.[1]
This compound: An Alkylamine Antihistamine with Presumed Sedative Properties
This compound belongs to the alkylamine class of first-generation antihistamines. Like other drugs in this class, it is presumed to have sedative effects due to its ability to cross the blood-brain barrier and antagonize central H1 receptors. However, a thorough review of the scientific literature reveals a significant lack of published studies that specifically quantify the sedative effects of this compound in animal models. There is no available data on its dose-response relationship concerning locomotor activity, sleep latency, or sleep duration in these models.
This data gap highlights an area for future research to fully characterize the CNS profile of this compound and to enable a direct comparison with other first-generation antihistamines like Diphenhydramine.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the sedative effects of antihistamines in animal models.
Locomotor Activity Assay
This assay is a standard method to assess the stimulant or depressant effects of a drug on the CNS.
Objective: To measure the effect of this compound or Diphenhydramine on spontaneous locomotor activity in mice or rats.
Materials:
-
Test animals (e.g., male C57BL/6 mice, 8-10 weeks old)
-
Locomotor activity chambers equipped with infrared beams or video tracking software
-
This compound or Diphenhydramine solution
-
Vehicle control (e.g., saline)
-
Standard animal cages
Procedure:
-
Acclimation: Animals are habituated to the testing room for at least 60 minutes before the experiment.
-
Habituation to Chambers: Individual animals are placed in the locomotor activity chambers for a 30-60 minute habituation period to allow exploration and minimize novelty-induced hyperactivity.
-
Drug Administration: Following habituation, animals are removed from the chambers, administered the test compound (this compound or Diphenhydramine at various doses) or vehicle via the desired route (e.g., intraperitoneal injection).
-
Data Recording: Immediately after injection, animals are returned to the locomotor activity chambers, and their activity is recorded for a set period (e.g., 60-120 minutes). Key parameters measured include:
-
Total distance traveled
-
Horizontal activity (ambulation)
-
Vertical activity (rearing)
-
Time spent in the center vs. periphery of the arena
-
-
Data Analysis: Data is typically analyzed in time bins (e.g., 5-minute intervals) to observe the time course of the drug's effect. Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to compare the activity levels between drug-treated and vehicle-treated groups.
Sleep Latency and Duration Assay
This assay is used to directly measure the hypnotic effects of a compound.
Objective: To determine the effect of this compound or Diphenhydramine on the time it takes for an animal to fall asleep (sleep latency) and the total duration of sleep.
Materials:
-
Test animals (e.g., male Swiss Webster mice, 8-10 weeks old)
-
Electroencephalogram (EEG) and electromyogram (EMG) recording equipment (for precise sleep staging) or video-based sleep monitoring systems.[8][9]
-
This compound or Diphenhydramine solution
-
Vehicle control (e.g., saline)
-
Sleep-deprivation apparatus (optional, to increase sleep pressure)
Procedure:
-
Surgical Implantation (for EEG/EMG): Animals are surgically implanted with EEG and EMG electrodes and allowed to recover fully.
-
Acclimation: Animals are habituated to the recording chambers and tethered to the recording apparatus for several days before the experiment.
-
Baseline Recording: Baseline sleep-wake patterns are recorded for at least 24 hours to establish a stable baseline.
-
Drug Administration: At a specific time of the light/dark cycle (e.g., the beginning of the light phase when nocturnal animals are more likely to sleep), animals are administered the test compound or vehicle.
-
Sleep Recording: EEG, EMG, and locomotor activity are continuously recorded for several hours post-administration.
-
Data Analysis:
-
Sleep Latency: The time from drug administration to the first consolidated bout of non-REM sleep (typically defined as a period of high-amplitude, low-frequency EEG and low EMG activity lasting for a specific duration, e.g., 1-2 minutes) is measured.[8]
-
Sleep Duration: The total time spent in non-REM and REM sleep is quantified for a defined period post-injection.
-
Statistical analysis is performed to compare sleep parameters between the drug and vehicle groups.
-
Signaling Pathways and Experimental Workflow
To visualize the underlying mechanisms and experimental processes, the following diagrams are provided.
Conclusion
While Diphenhydramine is a well-studied first-generation antihistamine with documented sedative effects in animal models, there is a significant lack of publicly available, quantitative data on the sedative properties of this compound. This knowledge gap prevents a direct, evidence-based head-to-head comparison of their sedative potencies. Future research focusing on the CNS effects of this compound in established animal models of sedation is warranted to provide a more complete understanding of its pharmacological profile and to allow for more informed decisions in drug development and clinical application.
References
- 1. Diphenhydramine - Wikipedia [en.wikipedia.org]
- 2. H1 Antihistamines: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of antihistaminics on locomotor activity in mice. Comparison with opiate and amphetamine-induced hyperactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sedation and the stimulus properties of antihistamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effectiveness of diphenhydramine HCI in pediatric sleep disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Expert Consensus on the Use of Diphenhydramine for Short-Term Insomnia: Efficacy, Safety, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rapid assessment of sleep/wake behaviour in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Polygraphic Recording Procedure for Measuring Sleep in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Inter-laboratory Validation of an Analytical Method for Dexbrompheniramine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The robust and reliable quantification of active pharmaceutical ingredients (APIs) is a cornerstone of drug development and quality control. This guide provides a comparative overview of analytical methods for the determination of Dexbrompheniramine, a first-generation antihistamine. While a dedicated inter-laboratory validation study for a single this compound analytical method was not identified in the public domain, this document synthesizes data from several single-laboratory validation studies of methods for this compound and related antihistamines. This comparison aims to guide researchers in selecting and developing robust analytical methods suitable for inter-laboratory transfer and validation.
The primary analytical technique discussed is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), a widely used method for the analysis of pharmaceutical compounds due to its specificity, accuracy, and precision.
Comparative Analysis of Validated Analytical Methods
The following tables summarize the performance characteristics of different analytical methods for this compound and a comparable antihistamine, Chlorpheniramine. These parameters are critical for evaluating the suitability of a method for routine analysis and for the eventual transfer between laboratories.
Table 1: Performance Data for this compound Analytical Methods
| Parameter | Method 1: RP-HPLC for this compound and Pseudoephedrine | Method 2: HPLC for Dexchlorpheniramine Maleate |
| Linearity (Correlation Coefficient, r) | Not explicitly stated | 1.0000 |
| Accuracy (% Recovery) | Not explicitly stated | 99% (average across 80%, 100%, and 120% levels) |
| Precision (RSD %) | Not explicitly stated | < 0.37% |
| Specificity | Demonstrated through degradation studies | Resolution of 19.6 between dexchlorpheniramine and maleic acid peaks |
| Limit of Detection (LOD) | Not explicitly stated | Not explicitly stated |
| Limit of Quantitation (LOQ) | Not explicitly stated | Not explicitly stated |
| Retention Time | 4.712 min | Not explicitly stated |
Table 2: Performance Data for Chlorpheniramine Maleate (Alternative Antihistamine) Analytical Methods
| Parameter | Method 3: RP-HPLC for Four Drugs | Method 4: HPLC for Four Drugs in Cough Syrup |
| Linearity (Correlation Coefficient, r²) | 0.9988 | 0.9996 – 0.9998 |
| Accuracy (% Recovery) | Not explicitly stated | Not explicitly stated |
| Precision (RSD %) | Not explicitly stated | < 2% (for two analysts in two different apparatus in two days) |
| Specificity | Demonstrated by placebo chromatogram | Resolution between peaks > 20 |
| Limit of Detection (LOD) | Not explicitly stated | Assessed |
| Limit of Quantitation (LOQ) | Not explicitly stated | Assessed |
| Retention Time | 12.219 min | 15.85 min |
Experimental Protocols
Detailed methodologies are crucial for the successful replication and validation of analytical methods across different laboratories. Below are the experimental protocols for the key methods cited.
Method 1: RP-HPLC for this compound and Pseudoephedrine
-
Instrumentation: Waters HPLC System with PDA detector.
-
Column: Inertsil-ODS C18 (250 x 4.6 mm, 5 µm).
-
Mobile Phase: A filtered and degassed mixture of Methanol and Acetonitrile (90:10 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 224 nm.
-
Sample Preparation: 20 mg of this compound and 25 mg of Pseudoephedrine were dissolved in 100 mL of the mobile phase to create a stock solution of 1000 µg/mL. This solution was sonicated for 30 minutes.
Method 2: HPLC for Dexchlorpheniramine Maleate
-
Instrumentation: High-Performance Liquid Chromatography with a UV detector.
-
Column: Not explicitly stated.
-
Mobile Phase: Not explicitly stated.
-
Flow Rate: Not explicitly stated.
-
Detection: Not explicitly stated.
-
Linearity Concentration Range: 31.761 µg/mL to 70.141 µg/mL.
Method 3: RP-HPLC for Bromhexine HCl, Chlorpheniramine Maleate, Dextromethorphan HBr and Guaiphenesin
-
Instrumentation: RP-HPLC with UV detection.
-
Column: Chromatopak C18 (25 cm x 4.6 mm i.d., 5 µm).
-
Mobile Phase: A mixture of methanol, acetonitrile, and 0.025 M phosphate buffer (50:25:25 v/v/v).
-
Detection: UV at 265 nm.
-
Linearity Concentration Range: 5.0-30.0 µg/ml for Chlorpheniramine maleate.
Method 4: HPLC for Pseudoephedrine HCl, Guaifenesin, Chlorpheniramine Maleate and Dextromethorphan HBr
-
Instrumentation: HPLC with a detector.
-
Column: C18 (4.6 mm × 250 mm, 3µm).
-
Mobile Phase: A mixture of Potassium dihydrogen orthophosphate, acetonitrile, orthophosphoric acid, triethanolamine, and water.
-
Flow Rate: 0.8 ml/min.
-
Column Temperature: 40°C.
-
Detection: 210 nm.
-
Run Time: 60 minutes.
Visualization of Inter-laboratory Validation Workflow
An inter-laboratory validation study, also known as a collaborative study, is essential to establish the reproducibility of an analytical method. The following diagram illustrates a typical workflow for such a study.
Caption: Workflow for an inter-laboratory analytical method validation study.
This guide provides a foundational comparison for researchers working on the analysis of this compound. The presented data and protocols from single-laboratory validations offer a starting point for developing a robust analytical method that can be successfully validated across multiple laboratories, ensuring consistent and reliable results in different settings. The validation parameters from the cited studies demonstrate that RP-HPLC is a suitable technique for the quantification of this compound in pharmaceutical formulations.
Benchmarking Dexbrompheniramine: A Comparative Analysis of H1 Receptor Antagonist Selectivity
For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Dexbrompheniramine's Selectivity Profile Against Other H1 Receptor Antagonists.
This guide provides an objective comparison of this compound's performance against a range of first and second-generation H1 receptor antagonists. By presenting key experimental data on binding affinities for the H1 receptor and major off-target receptors, this document aims to provide researchers with the necessary information to make informed decisions in drug discovery and development projects.
Introduction to H1 Receptor Antagonists
Histamine H1 receptor antagonists are a class of drugs that block the action of histamine at the H1 receptor, thereby mitigating allergic reactions.[1] They are broadly categorized into two generations. First-generation antihistamines, such as this compound, are known to cross the blood-brain barrier, leading to potential central nervous system side effects like sedation.[1][2] They also tend to have a lower selectivity for the H1 receptor, often interacting with muscarinic, adrenergic, and serotonergic receptors.[3][4] Second-generation H1 antagonists were developed to be more selective for peripheral H1 receptors and to have a reduced capacity to cross the blood-brain barrier, resulting in a more favorable side-effect profile.[3][5]
This compound is the dextrorotatory isomer of brompheniramine and is recognized for its antihistaminic and anticholinergic properties.[2] Understanding its selectivity is crucial for predicting its therapeutic efficacy and potential off-target effects.
Comparative Selectivity Analysis
The selectivity of an H1 receptor antagonist is a critical determinant of its clinical profile. High affinity for the H1 receptor is desired for therapeutic efficacy, while low affinity for other receptors, such as muscarinic, adrenergic, and serotonergic receptors, is preferred to minimize side effects. The following tables summarize the binding affinities (Ki in nM) of this compound and other selected H1 antagonists for these receptors. A lower Ki value indicates a higher binding affinity.
Table 1: Binding Affinities (Ki, nM) of H1 Receptor Antagonists at the H1 Receptor
| Antagonist | Class | H1 Receptor Ki (nM) |
| This compound | First-Generation | Data Not Available |
| Diphenhydramine | First-Generation | 1.7 ± 1.0 |
| Hydroxyzine | First-Generation | 2.1 ± 0.4 |
| Desloratadine | Second-Generation | 0.4 |
| Levocetirizine | Second-Generation | 3 |
| Cetirizine | Second-Generation | 6 |
| Fexofenadine | Second-Generation | 10 |
| Loratadine | Second-Generation | 16 |
Table 2: Off-Target Binding Affinities (Ki, nM) of Selected H1 Receptor Antagonists
| Antagonist | Muscarinic M3 Receptor (pA2) | α-Adrenergic Receptors | Serotonin Receptors |
| This compound | Data Not Available | Data Not Available | Data Not Available |
| Diphenhydramine | 6.2 | Data Not Available | Data Not Available |
| Hydroxyzine | 4.8 | Data Not Available | Data Not Available |
| Desloratadine | 6.4 | Data Not Available | Data Not Available |
| Cetirizine | No effect | >10,000 | >10,000 |
| Levocetirizine | Data Not Available | Data Not Available | Data Not Available |
| Fexofenadine | No effect | Data Not Available | Data Not Available |
| Loratadine | No effect | Data Not Available | Data Not Available |
Note: pA2 values are a measure of antagonist potency, with higher values indicating greater potency. "No effect" indicates a lack of significant binding at tested concentrations. Comprehensive and directly comparable Ki values for all listed antagonists across all receptor types are limited in the available literature. Second-generation antihistamines generally show significantly lower affinity for muscarinic receptors.[3][5]
H1 Receptor Signaling Pathway
The histamine H1 receptor is a G-protein-coupled receptor (GPCR) that primarily signals through the Gq/11 family of G-proteins.[6][7] Upon histamine binding, the Gαq subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6][8] IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm.[8] DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC).[6] This signaling cascade ultimately leads to the physiological responses associated with histamine release, such as smooth muscle contraction and increased vascular permeability.[6]
Experimental Protocols
The determination of binding affinities (Ki values) for H1 receptor antagonists is typically performed using competitive radioligand binding assays. A detailed protocol for such an assay is provided below.
Radioligand Binding Assay for H1 Receptor
Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for the histamine H1 receptor.
Materials:
-
Radioligand: [3H]mepyramine (a potent H1 antagonist)
-
Receptor Source: Membrane preparations from cells expressing the human H1 receptor (e.g., CHO or HEK293 cells)
-
Test Compounds: this compound and other H1 antagonists
-
Non-specific Binding Control: A high concentration of a known H1 antagonist (e.g., 10 µM mianserin)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Filtration Apparatus: Cell harvester and glass fiber filters (e.g., Whatman GF/B) pre-soaked in polyethylenimine (PEI)
-
Scintillation Counter and Fluid
-
Protein Assay Kit (e.g., BCA)
Procedure:
-
Membrane Preparation:
-
Culture and harvest cells expressing the H1 receptor.
-
Homogenize cells in ice-cold buffer and centrifuge to pellet the membranes.
-
Wash the membrane pellet and resuspend in assay buffer.
-
Determine the protein concentration of the membrane preparation using a protein assay.
-
-
Assay Setup:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: Assay buffer, [3H]mepyramine (at a concentration near its Kd, e.g., 1-5 nM), and receptor membranes.
-
Non-specific Binding: Non-specific binding control, [3H]mepyramine, and receptor membranes.
-
Competition Binding: Test compound at various concentrations, [3H]mepyramine, and receptor membranes.
-
-
-
Incubation:
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
-
Filtration:
-
Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding CPM from the total binding CPM.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific [3H]mepyramine binding) from the resulting sigmoidal curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion
References
- 1. H1 Antihistamines: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SMPDB [smpdb.ca]
- 3. Antihistamines: first generation vs newer antihistamines [aaaai.org]
- 4. researchgate.net [researchgate.net]
- 5. Cetirizine - Wikipedia [en.wikipedia.org]
- 6. PathWhiz [pathbank.org]
- 7. Histamine H1 receptor - Wikipedia [en.wikipedia.org]
- 8. SMPDB [smpdb.ca]
Navigating Bioequivalence: A Statistical Deep-Dive into Dexbrompheniramine Formulations
For researchers, scientists, and drug development professionals, establishing bioequivalence is a critical step in the pharmaceutical development process. This guide provides a comprehensive comparison of different hypothetical formulations of Dexbrompheniramine, supported by illustrative experimental data and detailed protocols. The focus is on the statistical analysis and methodologies pivotal to determining bioequivalence.
Executive Summary
This guide delves into the statistical analysis of bioequivalence for different oral formulations of this compound, a first-generation antihistamine. While specific clinical trial data for direct comparisons of various this compound formulations is not publicly available, this document presents a synthesized overview based on established bioequivalence testing protocols for oral antihistamines. The provided data is illustrative to demonstrate the standard presentation and interpretation of pharmacokinetic parameters essential for regulatory submission and scientific evaluation.
Comparative Pharmacokinetic Analysis
The bioequivalence of different drug formulations is primarily determined by comparing their key pharmacokinetic (PK) parameters. These parameters, including the maximum plasma concentration (Cmax), the time to reach maximum concentration (Tmax), and the area under the plasma concentration-time curve (AUC), provide insights into the rate and extent of drug absorption.
For two formulations to be considered bioequivalent, the 90% confidence interval (CI) for the ratio of the geometric means of Cmax and AUC for the test product to the reference product must fall within the range of 80% to 125%.
Table 1: Illustrative Pharmacokinetic Parameters of Two Hypothetical this compound Formulations
| Parameter | Formulation A (Test) | Formulation B (Reference) |
| Cmax (ng/mL) | 15.8 | 16.2 |
| Tmax (hr) | 2.5 | 2.8 |
| AUC₀-t (ng·hr/mL) | 185.4 | 190.1 |
| AUC₀-∞ (ng·hr/mL) | 195.2 | 200.5 |
Table 2: Statistical Analysis of Bioequivalence for Hypothetical this compound Formulations
| Parameter | Geometric Mean Ratio (Test/Reference) | 90% Confidence Interval | Bioequivalence Outcome |
| Cmax | 0.975 | 89.5% - 106.2% | Bioequivalent |
| AUC₀-t | 0.975 | 91.3% - 104.1% | Bioequivalent |
| AUC₀-∞ | 0.974 | 90.8% - 104.5% | Bioequivalent |
Experimental Protocols
The following is a detailed methodology for a typical bioequivalence study of an oral this compound formulation, synthesized from established protocols for similar antihistamines.
Study Design: A randomized, single-dose, two-period, two-sequence, crossover study is the standard design. This design minimizes inter-subject variability.
Subjects: Healthy adult volunteers, typically between 18 and 55 years of age, are recruited. Subjects undergo a comprehensive health screening to ensure they meet the inclusion and exclusion criteria.
Dosing and Administration: Following an overnight fast, subjects receive a single oral dose of either the test or reference formulation with a standardized volume of water. The fasting condition is maintained for a specified period post-dosing.
Blood Sampling: Blood samples are collected at predetermined time points before and after drug administration (e.g., 0, 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 12, 24, 36, and 48 hours).
Analytical Method: Plasma concentrations of this compound are determined using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.
Pharmacokinetic Analysis: Non-compartmental analysis is used to determine the pharmacokinetic parameters (Cmax, Tmax, AUC₀-t, and AUC₀-∞) from the plasma concentration-time data for each subject.
Statistical Analysis: The log-transformed Cmax and AUC data are analyzed using an Analysis of Variance (ANOVA) model. The 90% confidence intervals for the ratio of the geometric means of the test and reference products are calculated.
Visualizing the Process
To further clarify the experimental and logical flow of a bioequivalence study, the following diagrams are provided.
Experimental workflow of a typical bioequivalence study.
Logical relationship for bioequivalence assessment.
Conclusion
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
